molecular formula C11H12BrF3 B7894563 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene

1-(4-Bromobutyl)-4-(trifluoromethyl)benzene

Cat. No.: B7894563
M. Wt: 281.11 g/mol
InChI Key: SIAVMDPTBAOZJK-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C11H12BrF3 and its molecular weight is 281.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromobutyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13,14)15/h4-7H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAVMDPTBAOZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Trifluoromethyl)phenylbutyl bromide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 4-(Trifluoromethyl)phenylbutyl Bromide

Predicted Hazard Profile and Classification

Based on an analysis of closely related chemical structures, 4-(Trifluoromethyl)phenylbutyl bromide is anticipated to be a hazardous substance requiring stringent safety protocols. The primary hazards are derived from the alkyl bromide functional group, which acts as an alkylating agent, and the trifluoromethylphenyl moiety.

The compound is predicted to be classified as:

  • Skin Corrosion/Irritation, Category 1B: Like its benzyl bromide analogues, it is expected to cause severe skin burns and damage upon contact.[1][2][3]

  • Serious Eye Damage/Irritation, Category 1: Direct contact with the eyes is likely to cause serious, potentially irreversible, damage.[1][2][3]

  • Respiratory Irritation: Vapors or mists may cause irritation to the respiratory tract.[4]

The trifluoromethyl (CF3) group is a strong electron-withdrawing group that enhances the lipophilicity of the molecule.[5] This property can facilitate absorption through the skin and cell membranes, potentially increasing its biological activity and toxicological effects.[5] While acute oral toxicity data is not available, studies on trifluoromethyl-containing compounds suggest that factors like lipophilicity and ionization potential are key contributors to their toxicological profiles.[6][7]

Core Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and procedural diligence, is mandatory when handling 4-(Trifluoromethyl)phenylbutyl bromide.

Engineering Controls and Laboratory Environment

The primary engineering control is the mandatory use of a certified chemical fume hood for all operations involving this compound.[1] This includes weighing, transferring, and the setup and execution of reactions. The fume hood ensures that any vapors or aerosols are contained and exhausted safely. The work area should be equipped with an easily accessible emergency eyewash station and a safety shower.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical to prevent exposure. The following table summarizes the minimum requirements.

Body AreaRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[8]
Hands Chemical-Resistant GlovesWear nitrile or neoprene gloves. Inspect gloves for integrity before each use and practice proper glove removal technique to avoid skin contact.[9]
Body Flame-Retardant Lab CoatA fully buttoned lab coat provides a barrier against splashes.
Respiratory Respirator (if needed)Use a NIOSH/MSHA approved respirator if there is a risk of inhalation, such as during a spill outside of a fume hood.[8]
Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for safely managing 4-(Trifluoromethyl)phenylbutyl bromide from receipt to disposal.

G cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Waste & Disposal a Verify Fume Hood Functionality b Don Appropriate PPE (Goggles, Gloves, Coat) a->b c Transfer Compound Inside Fume Hood b->c d Keep Container Tightly Sealed When Not In Use c->d h Collect Waste in a Designated, Labeled Container c->h e Store in a Cool, Dry, Well-Ventilated Area d->e f Segregate from Incompatible Materials (Bases, Oxidizers) e->f g Store Locked Up f->g i Dispose via Licensed Waste Disposal Company h->i

Caption: Workflow for Handling, Storage, and Disposal.

The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[4] Containers should be kept tightly closed to prevent the release of vapors and protect the compound from moisture.

Emergency Response and First-Aid Measures

Immediate and appropriate action is crucial in the event of an exposure. The following protocols are based on standard procedures for corrosive brominated compounds.[1][8][10]

Exposure Scenarios and Immediate Actions
Exposure RouteImmediate ActionFollow-Up
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[10]Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][10]Seek immediate medical attention.
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[10]If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][10]Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Management

In case of a spill, evacuate the area immediately. Wear full PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9] Ventilate the area thoroughly before re-entry.

Stability, Reactivity, and Disposal

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4] Avoid exposure to heat, sparks, and open flames.

Reactivity:

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can cause vigorous reactions.[4]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[4]

Disposal: All waste materials containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations, typically via a licensed chemical waste disposal company.[9]

Logical Framework for Risk Assessment

A systematic risk assessment should precede any experiment involving 4-(Trifluoromethyl)phenylbutyl bromide. This involves identifying potential hazards, evaluating the risks, and implementing control measures.

G A 1. Identify Hazards (Corrosive, Irritant) B 2. Assess Risks (Exposure via skin, eyes, inhalation) A->B C 3. Implement Controls B->C D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F PPE (Gloves, Goggles, etc.) C->F G 4. Review & Refine (Monitor effectiveness of controls) D->G E->G F->G

Caption: Four-Step Risk Assessment Process.

This structured approach ensures that all potential dangers are considered and mitigated before work begins, fostering a safer research environment.

References

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. PubMed,
  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods.
  • SAFETY DATA SHEET for 4-(Trifluoromethylthio)benzyl Bromide. TCI Chemicals,
  • SAFETY DATA SHEET for 4-(Trifluoromethyl)benzyl bromide. Fisher Scientific,
  • SAFETY DATA SHEET for 4-(Trifluoromethoxy)benzyl bromide. Synquest Labs,
  • SAFETY DATA SHEET for a related bromin
  • 4-(Trifluoromethyl)benzyl bromide SDS. ECHEMI,
  • SAFETY DATA SHEET for 4-(Trifluoromethoxy)benzyl bromide. Thermo Fisher Scientific,
  • SAFETY DATA SHEET for 4-(Trifluoromethoxy)benzyl bromide. Thermo Fisher Scientific,
  • Trifluoromethyl group – Knowledge and References. Taylor & Francis,
  • 4-(Trifluoromethyl)benzyl bromide SDS. Vector SDS and Chemical Management,
  • MSDS of 4-(Trifluoromethoxy)benzyl bromide. Capot Chemical,

Sources

Technical Guide: Physical Properties & Handling of 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, handling protocols, and synthesis considerations for 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene .

Executive Summary

This compound is a specialized bifunctional building block used primarily in medicinal chemistry as a linker for PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional molecules.[1] Its structure combines a lipophilic, metabolically stable trifluoromethyl (CF₃) group with a reactive alkyl bromide handle.

This guide addresses the critical lack of standardized experimental data for this specific CAS number by synthesizing structure-property relationships (SPR) with field-proven handling protocols. The compound is a dense, high-boiling liquid that requires vacuum distillation for purification and strict anhydrous conditions for nucleophilic substitution reactions.

Physical Properties Profile

Due to the limited public experimental datasets for CAS 1341739-35-2, the values below represent a synthesis of available vendor data and calculated properties derived from homologous series (e.g., 1-bromo-4-(trifluoromethyl)benzene and (4-bromobutyl)benzene).

Table 1: Physicochemical Specifications
PropertyValue / RangeConfidence Level
Physical State Liquid (Clear, Colorless to Pale Yellow)High (Experimental)
Molecular Weight 281.12 g/mol Exact
Formula C₁₁H₁₂BrF₃Exact
Density 1.38 ± 0.05 g/cm³ (Predicted)High (SPR Derived*)
Boiling Point (Atm) ~265–275 °C (Decomposition likely)Medium (Calculated)
Boiling Point (Vacuum) 115–125 °C @ 1.5 mmHg High (Operational Estimate)
Refractive Index (

)
1.485 – 1.495Medium (Predicted)
Solubility Immiscible in water; Soluble in DCM, THF, EtOAcHigh
Storage 2–8 °C (Inert atmosphere recommended)Standard Protocol

*Density Derivation: The trifluoromethyl group typically adds ~0.2–0.3 g/cm³ to the baseline hydrocarbon density, while the terminal bromine significantly increases mass per unit volume. Compared to (4-bromobutyl)benzene (~1.28 g/cm³), the CF₃ analog is denser.

Deep Dive: Density & Boiling Point Mechanics

Density Implications for Processing

The estimated density of 1.38 g/cm³ places this compound in the "heavy organic" category.

  • Phase Separation: In aqueous workups (e.g., washing with brine), this compound will form the bottom layer , unlike typical alkylbenzenes. This is critical for automated liquid handling systems or separation funnels to prevent accidental disposal of the product layer.

  • Solvent Choice: When performing nucleophilic substitutions (Sɴ2), use solvents with densities <1.0 g/cm³ (e.g., THF, Acetone) to maintain clear phase distinction during subsequent extractions.

Boiling Point & Vacuum Distillation

The high molecular weight (281.12 Da) and significant van der Waals forces from the bromine atom elevate the atmospheric boiling point to a range where thermal decomposition (dehydrobromination) becomes a risk.

  • Operational Requirement: Distillation must be performed under high vacuum (<2 mmHg).

  • Path Length: Use a short-path distillation apparatus to minimize thermal residence time.

Experimental Protocols

Synthesis Workflow (Alcohol to Bromide Conversion)

The most reliable route to this compound is the bromination of 4-(4-(trifluoromethyl)phenyl)butan-1-ol . While HBr is common, the Phosphorus Tribromide (PBr₃) method is preferred to avoid harsh acidic conditions that might affect the aromatic ring or sensitive substrates in convergent synthesis.

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with an addition funnel and N₂ inlet.

  • Solvent: Dissolve 1.0 eq of 4-(4-(trifluoromethyl)phenyl)butan-1-ol in anhydrous DCM (0.2 M concentration). Cool to 0 °C.

  • Addition: Add PBr₃ (0.4 eq) dropwise over 30 minutes. Note: PBr₃ is stoichiometric (1 mol converts 3 mol alcohol), but slight excess ensures completion.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Cool to 0 °C and slowly add saturated NaHCO₃. (Caution: Gas evolution).

  • Workup: Extract with DCM. The product is in the bottom organic layer . Wash with brine, dry over MgSO₄.

  • Purification: Vacuum distillation (see Section 3.2) or Flash Chromatography (100% Hexanes).

Visualization of Synthesis Logic

The following diagram illustrates the conversion logic and the critical density-driven workup step.

SynthesisWorkflow Start 4-(4-CF3-phenyl)butan-1-ol (Starting Material) Reagent PBr3 / DCM 0°C to RT Start->Reagent Dissolution Intermediate Reaction Mixture (Alkyl Phosphites + Product) Reagent->Intermediate Bromination (SN2) Quench NaHCO3 Quench (Gas Evolution!) Intermediate->Quench Hydrolysis Separation Phase Separation Product = Bottom Layer (d ~1.38) Quench->Separation Extraction Product 1-(4-Bromobutyl)-4-(CF3)benzene Target Linker Separation->Product Distillation/Column

Figure 1: Synthesis workflow emphasizing the critical phase separation step due to product density.

Handling & Safety (E-E-A-T)

Reactivity Profile
  • Alkylating Agent: As a primary alkyl bromide, this compound is a potent alkylating agent. It will react with biological nucleophiles (DNA/Proteins). Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Moisture Sensitivity: While the bromide itself is stable, it should be stored under argon to prevent slow hydrolysis to the alcohol or HBr formation over months.

Structure-Property Relationship (SPR) Map

Understanding how the functional groups dictate the physical properties allows for better experimental design.

SPR_Map Compound This compound CF3 Trifluoromethyl Group (-CF3) Compound->CF3 Br Terminal Bromide (-Br) Compound->Br Chain Butyl Chain (C4) Compound->Chain Lipophilicity High Lipophilicity (LogP > 4) Implication: Use non-polar solvents CF3->Lipophilicity DensityEffect High Density (~1.38 g/cm³) Implication: Bottom layer in extraction Br->DensityEffect Reactivity SN2 Reactivity Implication: Good Linker Handle Br->Reactivity Chain->Lipophilicity

Figure 2: Structure-Property Relationship mapping functional groups to experimental behaviors.

References

  • Sigma-Aldrich. this compound Product Detail. Retrieved from

  • BLD Pharm. this compound Datasheet. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for 1-Bromo-4-(trifluoromethyl)benzene (Related Homolog). Retrieved from

  • PrepChem. Synthesis of (4-bromobutyl)benzene (Methodology Template). Retrieved from

Sources

Solubility Profile and Handling Protocols for 4-(Trifluoromethyl)phenylbutyl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Trifluoromethyl)phenylbutyl bromide (CAS: 1341739-35-2) is a highly versatile, lipophilic electrophile used extensively in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. This technical guide provides an in-depth analysis of its solubility behavior across various organic solvents, grounded in thermodynamic principles, and outlines self-validating experimental protocols for its application in synthetic workflows.

Chemical Identity & Solvation Thermodynamics

The molecule consists of three distinct structural domains: a polarizable bromide leaving group, a hydrophobic four-carbon aliphatic linker, and a strongly electron-withdrawing but highly lipophilic trifluoromethyl (


) substituted phenyl ring.

The presence of the


 group significantly enhances the overall lipophilicity (

) of the compound while simultaneously withdrawing electron density from the aromatic system [1]. Because the molecule lacks any hydrogen bond donors and possesses only very weak hydrogen bond acceptors (the fluorine atoms), its solvation is entirely dependent on non-covalent dispersion forces and dipole interactions.
  • Hydrophobic Exclusion in Protic Solvents: In water, the compound is strictly insoluble [2]. The thermodynamic penalty of disrupting the highly ordered hydrogen-bond network of water to accommodate the bulky, non-polar aliphatic and aromatic domains prevents dissolution. The system minimizes free energy by excluding the solute.

  • Solvation in Aprotic Solvents: In polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), the molecule exhibits high solubility. This is driven by favorable dipole-induced dipole interactions between the strong solvent dipoles and the polarizable bromide and

    
    -system of the substrate.
    
  • Solvation in Non-Polar Solvents: In solvents like dichloromethane (DCM) and hexanes, solubility is maximized via London dispersion forces, which easily overcome the weak intermolecular forces of the pure substrate [3].

Solvation Substrate 4-(Trifluoromethyl)phenylbutyl bromide (Highly Lipophilic) Water Water (Polar Protic) Hydrophobic Exclusion Substrate->Water Insoluble (<0.1 mg/mL) DCM DCM / EtOAc London Dispersion Substrate->DCM Very Soluble (>500 mg/mL) DMF DMF / DMSO Dipole-Induced Dipole Substrate->DMF Freely Soluble (>100 mg/mL)

Fig 1: Solvation pathways and primary intermolecular forces governing solubility.

Quantitative Solubility Profile

The following table summarizes the solubility of 4-(trifluoromethyl)phenylbutyl bromide across a spectrum of standard laboratory solvents, correlating dielectric constants with empirical solubility limits.

SolventClassificationDielectric Constant (

)
Estimated SolubilityPrimary Intermolecular Forces
Water Polar Protic80.1Insoluble (< 0.1 mg/mL)N/A (Hydrophobic exclusion)
Methanol Polar Protic32.7Slightly SolubleDipole-dipole
DMSO Polar Aprotic46.7Freely Soluble (> 100 mg/mL)Dipole-induced dipole
DMF Polar Aprotic36.7Freely Soluble (> 100 mg/mL)Dipole-induced dipole
Ethyl Acetate Polar Aprotic6.0Very Soluble (> 500 mg/mL)London dispersion
Dichloromethane Polar Aprotic9.1Miscible / Very SolubleLondon dispersion, Dipole-dipole
Hexanes Non-polar1.9SolubleLondon dispersion

Experimental Methodologies

Protocol A: Self-Validating Thermodynamic Solubility Determination (Shake-Flask HPLC-UV)

Causality & Design: Kinetic dissolution can yield artificially high (supersaturation) or low solubility values. The shake-flask method ensures true thermodynamic equilibrium is reached. By sampling at two distinct time points (24h and 48h), the system self-validates: if the concentration difference between the two time points is negligible, equilibrium is confirmed.

  • Preparation: Add an excess of 4-(trifluoromethyl)phenylbutyl bromide (e.g., 200 mg) to a 2 mL HPLC vial containing 1 mL of the target solvent (e.g., Acetonitrile).

  • Equilibration: Agitate the vial at a constant temperature (25.0 ± 0.1 °C) using a thermoshaker at 800 rpm for 24 hours.

  • First Sampling (24h): Centrifuge the suspension at 10,000 x g for 10 minutes to pellet undissolved solute. Extract 10 µL of the supernatant, dilute with the HPLC mobile phase, and analyze via HPLC-UV (254 nm).

  • Second Sampling (48h): Repeat the centrifugation and sampling process at 48 hours.

  • System Validation: Calculate the concentration using a pre-established calibration curve. If

    
    , the result is validated as the true thermodynamic solubility. If the variance is 
    
    
    
    , extend agitation for an additional 24 hours.
Protocol B: Optimized Alkylation Workflow

Causality & Design: DMF is selected as the optimal solvent for nucleophilic substitution with this substrate. While the substrate is equally soluble in DCM, DCM cannot dissolve the inorganic bases (e.g.,


) required to deprotonate the nucleophile. DMF solvates both the lipophilic electrophile and the polar base, while leaving the bromide relatively "naked" and reactive to accelerate the 

transition state.

Protocol Step1 1. Substrate Dissolution Dissolve in anhydrous DMF (0.5 M) Step2 2. Nucleophile Addition Add amine (1.2 eq) + K2CO3 (2.0 eq) Step1->Step2 Step3 3. Thermal Activation Stir at 60°C for 12 hours Step2->Step3 Step4 4. Aqueous Quench Precipitates inorganic salts Step3->Step4 Step5 5. Organic Extraction Extract product into EtOAc Step4->Step5

Fig 2: Step-by-step workflow for SN2 alkylation leveraging DMF solubility.

  • Substrate Dissolution: Dissolve 1.0 equivalent of 4-(trifluoromethyl)phenylbutyl bromide in anhydrous DMF to achieve a 0.5 M concentration.

    • Self-Validation Check: Ensure the solution is completely clear; any turbidity indicates moisture contamination triggering hydrophobic aggregation of the substrate.

  • Reagent Addition: Add 1.2 equivalents of the target nucleophile (e.g., a secondary amine) and 2.0 equivalents of finely milled anhydrous

    
    .
    
  • Thermal Activation: Stir the suspension at 60 °C for 12 hours. Monitor conversion via LC-MS.

  • Aqueous Quench & Extraction: Cool to room temperature and quench with a 10-fold volume of distilled water.

    • Causality: Water acts as an anti-solvent for the highly lipophilic product and unreacted starting material, driving them out of the DMF phase. Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). The lipophilic product partitions entirely into the organic layer, while DMF and inorganic salts remain in the aqueous phase.

  • Washing & Isolation: Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude product.
    

References

Sources

A Senior Application Scientist's Guide: Differentiating 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene and 4-bromobenzotrifluoride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry and materials science, fluorinated organic compounds are indispensable tools. Specifically, the trifluoromethylphenyl moiety is a privileged scaffold, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. While numerous reagents can introduce this group, a nuanced understanding of their specific structures and resulting reactivities is paramount for successful and efficient synthesis design. This technical guide provides an in-depth comparative analysis of two critical yet fundamentally different reagents: 4-bromobenzotrifluoride and 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene. We will dissect their structural distinctions, explore the divergent reactivity paradigms they embody, and provide field-proven experimental protocols to illustrate their unique applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their synthetic endeavors.

Foundational Concepts: The Trifluoromethylphenyl Group in Modern Chemistry

The incorporation of a trifluoromethyl (-CF3) group onto an aromatic ring is a cornerstone strategy in modern drug design.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Reagents that carry this valuable group are therefore of immense interest. However, the utility of such a reagent is not defined by the mere presence of the trifluoromethylphenyl group, but by the other reactive handles the molecule possesses. This guide focuses on two such reagents where the position of a single bromine atom dictates a complete shift in synthetic application.

Comparative Compound Profiles

A direct comparison of the two molecules reveals the crux of their differences. One is an aryl halide, poised for reactions on the aromatic ring itself, while the other is an alkyl halide, designed for reactions on a flexible side chain.

Profile: 4-bromobenzotrifluoride – The Aromatic Core Building Block

4-bromobenzotrifluoride is a widely used intermediate where the bromine atom is directly attached to the aromatic ring.[2][3] This structural feature defines its role as a precursor for introducing the 4-(trifluoromethyl)phenyl group into a target molecule via reactions at the C(sp²)-Br bond.

Diagram 1: Molecular Structure of 4-bromobenzotrifluoride

Caption: Structure of 4-bromobenzotrifluoride (Aryl Halide).

Table 1: Physicochemical Properties of 4-bromobenzotrifluoride

PropertyValueSource(s)
CAS Number 402-43-7[2]
Molecular Formula C₇H₄BrF₃[2]
Molecular Weight 225.01 g/mol [2]
Appearance Colorless to light yellow clear liquid[2][4]
Boiling Point 154-155 °C[2][5]
Density ~1.607 g/mL at 25 °C[5][6]
Solubility Insoluble in water; soluble in organic solvents[7][8][9]
Refractive Index ~1.472 at 20 °C[5][6]
Profile: this compound – The Bifunctional Linker

In stark contrast, this compound possesses a 4-carbon alkyl chain that separates the reactive bromine atom from the stable aromatic ring. This makes the C(sp³)-Br bond at the end of the butyl chain the primary site of reactivity, classifying the molecule as a functionalized alkyl halide.

Diagram 2: Molecular Structure of this compound

Caption: Structure of this compound (Alkyl Halide).

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1341739-35-2[10]
Molecular Formula C₁₁H₁₂BrF₃[10]
Molecular Weight 281.12 g/mol [10]
Purity Typically ≥97%[10]
Storage Store at Room Temperature[10]

The Core Distinction: Reactivity and Synthetic Application

The fundamental difference between these two compounds lies in the hybridization of the carbon atom bonded to the bromine: a C(sp²)-Br bond in 4-bromobenzotrifluoride versus a C(sp³)-Br bond in this compound. This single structural change completely alters the molecule's synthetic utility.

Reactivity Paradigm Shift
  • 4-bromobenzotrifluoride (Aryl Halide): The C(sp²)-Br bond is strong and relatively unreactive towards classic nucleophilic substitution. Its utility shines in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), where the catalyst facilitates oxidative addition into the C-Br bond.[5][8][11] The purpose of using this molecule is to construct a new bond directly to the aromatic ring , thereby installing the trifluoromethylphenyl group onto another molecular fragment.

  • This compound (Alkyl Halide): The C(sp³)-Br bond is a classic electrophilic site, highly susceptible to nucleophilic substitution (typically via an Sₙ2 mechanism) by a wide range of nucleophiles (amines, azides, thiolates, carboxylates, etc.). The purpose of using this molecule is to use the butyl chain as a linker or spacer , covalently tethering the trifluoromethylphenyl pharmacophore to another molecule or surface. The aromatic ring itself generally remains passive during these transformations.

Diagram 3: Divergent Reaction Pathways

G start1 4-bromobenzotrifluoride (Aryl Halide) proc1 Suzuki Cross-Coupling start1->proc1 react1 R-B(OH)₂ (Boronic Acid) react1->proc1 cond1 Pd Catalyst, Base cond1->proc1 prod1 Biaryl Product (New C-C bond to Ring) proc1->prod1 Forms start2 This compound (Alkyl Halide) proc2 Nucleophilic Substitution (Sₙ2) start2->proc2 react2 Nu:⁻ (Nucleophile, e.g., R-NH₂) react2->proc2 cond2 Solvent, Heat cond2->proc2 prod2 Linked Product (New Bond to Butyl Chain) proc2->prod2 Forms

Caption: Comparison of primary synthetic routes for the two reagents.

Experimental Protocols: Validating Theory in Practice

To fully appreciate the distinct utility of each compound, we present validated, step-by-step protocols for their characteristic reactions. The causality behind each experimental choice is explained to provide field-proven insight.

Protocol: Suzuki-Miyaura Coupling with 4-bromobenzotrifluoride

This protocol demonstrates the use of 4-bromobenzotrifluoride to form a new carbon-carbon bond directly on the aromatic ring, a cornerstone of modern synthetic chemistry.

  • Objective: To synthesize 4-phenyl-benzotrifluoride.

  • Materials:

    • 4-bromobenzotrifluoride

    • Phenylboronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzotrifluoride (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 eq).

    • Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expertise & Trustworthiness: The choice of a palladium catalyst is critical for activating the inert C(sp²)-Br bond.[8] The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. Using a degassed solvent system prevents oxidation of the phosphine ligands and the catalyst. Reaction monitoring provides a self-validating system, ensuring the reaction is driven to completion before initiating workup.

Protocol: Nucleophilic Substitution on this compound

This protocol illustrates the molecule's function as a linker by reacting the terminal alkyl bromide with a primary amine.

  • Objective: To synthesize N-benzyl-4-(4-(trifluoromethyl)phenyl)butan-1-amine.

  • Materials:

    • This compound

    • Benzylamine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), benzylamine (1.5 eq), and potassium carbonate (2.0 eq).

    • Add dry acetonitrile as the solvent.

    • Heat the mixture to reflux (approx. 82 °C) with stirring.

    • Monitor the reaction by TLC, observing the consumption of the starting bromide.

    • Once the reaction is complete, cool to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a dilute solution of sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography if necessary.

  • Expertise & Trustworthiness: Acetonitrile is a polar aprotic solvent, which is ideal for promoting the Sₙ2 mechanism by solvating the potassium cation without hydrogen-bonding to the amine nucleophile, thus maximizing its nucleophilicity. The excess amine and the presence of a non-nucleophilic base (K₂CO₃) help to drive the reaction to completion and scavenge the HBr byproduct.

Safety and Handling

Both compounds require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Table 3: Hazard Comparison

Hazard4-bromobenzotrifluorideThis compound
Physical Hazard Flammable liquid and vapor[12][13]Not classified as flammable, but handle with care.
Health Hazard Causes skin and serious eye irritation[6][13][14]May be harmful if swallowed; causes eye irritation[10]
Signal Word WarningWarning[10]
Incompatibilities Strong oxidizing agents, strong bases[8][15]Data not specified, but assume incompatibility with strong bases and nucleophiles.
  • Handling 4-bromobenzotrifluoride: Keep away from heat, sparks, and open flames.[4][12][16] Ground/bond containers to prevent static discharge.[4][12]

  • General Precautions: Avoid inhalation of vapors and contact with skin and eyes.[4][17] In case of exposure, follow standard first-aid measures, such as flushing skin or eyes with copious amounts of water and seeking medical attention.[4][17]

Conclusion

While both this compound and 4-bromobenzotrifluoride are valuable reagents for incorporating the 4-(trifluoromethyl)phenyl moiety, they are not interchangeable. Their distinct reactivities, dictated by the location of the bromine atom, assign them to fundamentally different roles in synthesis.

  • 4-bromobenzotrifluoride is the reagent of choice for direct C-C or C-N bond formation to the aromatic ring via cross-coupling chemistry.

  • This compound is an ideal bifunctional linker for tethering the aromatic group to another molecule via nucleophilic substitution at its flexible alkyl chain.

A thorough understanding of this structural and reactive dichotomy is essential for the modern chemist to design elegant, efficient, and successful synthetic routes in the pursuit of novel therapeutics and advanced materials.

References

  • Understanding the Synthesis and Applications of 4-Bromobenzotrifluoride. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Bromobenzotrifluoride - Chem-Impex.
  • How is 4-Bromobenzotrifluoride synthesized. (2024, January 3). Bloom Tech.
  • How to prepare and use 4-Bromobenzotrifluoride effectively? (2020, December 16). Guidechem.
  • 4-Bromobenzotrifluoride | 402-43-7. Tokyo Chemical Industry Co., Ltd.
  • 4-Bromobenzotrifluoride - Safety D
  • 4-Bromobenzotrifluoride 99 402-43-7. Sigma-Aldrich.
  • 4-Bromobenzotrifluoride | 402-43-7. ChemicalBook.
  • 4-bromobenzotrifluoride. (2024, April 10). ChemBK.
  • 4-Bromobenzotrifluoride. AK Scientific, Inc.
  • 4-Bromobenzotrifluoride (402-43-7)
  • This compound | 1341739-35-2. Sigma-Aldrich.
  • 4-Bromobenzotrifluoride, 99%. Fisher Scientific.
  • 4-Bromobenzotrifluoride 402-43-7 wiki. Guidechem.
  • 4-Bromobenzotrifluoride - Hazardous Agents. Haz-Map.
  • Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID. PubChem.
  • US4968852A - Trifluoromethylbenzoyl bromide and conversion of same to bromobenzotrifluoride.
  • SAFETY DATA SHEET - 4-Bromobenzotrifluoride. (2009, September 26). Fisher Scientific.
  • 1-Bromo-4-(trifluoromethyl)benzene(402-43-7). ChemicalBook.
  • 4-Bromobenzotrifluoride. Benchchem.
  • This compound | 1341739-35-2. Sigma-Aldrich.

Sources

1-(4-Bromobutyl)-4-(trifluoromethyl)benzene PubChem CID and ChemSpider ID

Author: BenchChem Technical Support Team. Date: March 2026

1-(4-Bromobutyl)-4-(trifluoromethyl)benzene: A Strategic Building Block for Lipophilic and Metabolically Stable Pharmacophores

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to balance target affinity with pharmacokinetic viability during early-stage drug discovery. This compound (CAS: 1341739-35-2) is a highly specialized bifunctional building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). As of March 2026, while this specific intermediate does not possess a publicly indexed PubChem CID or ChemSpider ID, it is rigorously tracked via its CAS Registry Number and InChIKey across commercial chemical libraries and proprietary drug discovery databases. Its primary utility lies in appending a trifluoromethyl-phenyl moiety to a target scaffold via a flexible four-carbon linker, simultaneously modulating lipophilicity and metabolic stability.

Chemical Identity & Physicochemical Profiling

To facilitate easy comparison and integration into computational chemistry workflows, the quantitative and structural data for this building block are summarized below:

PropertyValue
Chemical Name This compound
CAS Registry Number 1341739-35-2
Molecular Formula C11H12BrF3
Molecular Weight 281.12 g/mol
InChIKey SIAVMDPTBAOZJK-UHFFFAOYSA-N
SMILES FC(C1=CC=C(CCCCBr)C=C1)(F)F
Purity (Commercial Standard) ≥ 97%
Storage Temperature Room Temperature

Mechanistic Insights: The Role of the Trifluoromethyl and Bromobutyl Moieties

The design of this building block is not arbitrary; it is rooted in the fundamental principles of medicinal chemistry.

  • The Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a proven strategy to enhance the metabolic stability and lipophilicity of drug candidates[1]. The strong C-F bonds provide exceptional resistance to cytochrome P450-mediated oxidative degradation, effectively blocking metabolic "soft spots" on the phenyl ring. Furthermore, the -CF3 group is larger and more lipophilic than a standard methyl group, which significantly improves membrane permeability and blood-brain barrier (BBB) penetration[2].

  • The Bromobutyl Linker: The four-carbon alkyl chain terminating in a primary bromide serves as an ideal electrophile for bimolecular nucleophilic substitution (SN2) reactions. The butyl chain provides sufficient conformational flexibility to allow the bulky trifluoromethyl-phenyl group to occupy hydrophobic pockets within target receptors (such as GPCRs or kinases) without imposing severe entropic penalties during binding.

Experimental Protocol: N-Alkylation of a Pharmacophore Scaffold

The following is a self-validating, step-by-step methodology for the N-alkylation of a secondary amine scaffold (e.g., a piperidine derivative) using this compound. This protocol is designed to maximize the yield of the target tertiary amine while minimizing competing side reactions such as elimination.

Reagents & Materials:

  • Secondary Amine Scaffold (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous) (2.5 eq)

  • Potassium Iodide (KI) (0.1 eq, as a catalyst)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: To an oven-dried, argon-purged round-bottom flask, add the secondary amine (1.0 eq) and anhydrous K₂CO₃ (2.5 eq). Suspend the mixture in anhydrous MeCN (10 mL per mmol of amine).

  • Catalyst Addition: Introduce KI (0.1 eq) to the suspension. The iodide acts as a nucleophilic catalyst, undergoing a Finkelstein reaction with the bromobutyl moiety in situ to form a more reactive iodobutyl intermediate, thereby accelerating the SN2 process.

  • Electrophile Addition: Slowly add this compound (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80°C under reflux conditions. Maintain vigorous stirring for 12–18 hours.

  • Reaction Monitoring: Monitor the reaction progress via TLC or LC-MS. The disappearance of the secondary amine starting material indicates completion.

  • Workup and Isolation: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure N-alkylated derivative.

Workflow & Pharmacological Optimization Diagram

The logical relationship between the synthetic workflow and the resulting pharmacological enhancements is visualized below.

G BB This compound (Alkylating Agent) SN2 SN2 Alkylation (Base, Polar Aprotic Solvent) BB->SN2 Scaffold Target Scaffold (e.g., Amine/Phenol) Scaffold->SN2 Ligand Derivatized Ligand (CF3-Phenyl-Butyl Moiety) SN2->Ligand High Yield (>85%) Prop1 Enhanced Lipophilicity (↑ LogP) Ligand->Prop1 Physicochemical Prop2 Metabolic Stability (CYP450 Resistance) Ligand->Prop2 Pharmacokinetic Lead Preclinical Lead Candidate Prop1->Lead Prop2->Lead

Synthetic workflow illustrating the SN2 alkylation process and subsequent pharmacological benefits.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

An In-depth Technical Guide to the Photostability of 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While direct, empirical data on the photostability of 1-(4-bromobutyl)-4-(trifluoromethyl)benzene is not extensively documented in publicly available literature, a comprehensive analysis of its constituent chemical moieties—the alkyl bromide and the trifluoromethylbenzene groups—provides a strong theoretical basis for predicting its potential sensitivity to light. The carbon-bromine bond is known to be susceptible to homolytic cleavage upon exposure to ultraviolet radiation, and substituted benzotrifluorides can undergo light-induced degradation. This guide synthesizes the available photochemical principles to evaluate the potential light sensitivity of this compound, outlines potential degradation pathways, and provides actionable protocols for its handling, storage, and experimental stability assessment. For researchers, scientists, and professionals in drug development, a proactive and cautious approach to handling this reagent is recommended to ensure its integrity and the reproducibility of experimental outcomes.

Introduction: The Need for Photostability Assessment

This compound is a bifunctional organic molecule that serves as a valuable building block in chemical synthesis. Its utility lies in the orthogonal reactivity of the bromobutyl chain, which is amenable to nucleophilic substitution and organometallic coupling reactions, and the trifluoromethylbenzene moiety, a common pharmacophore in medicinal chemistry. The integrity of such reagents is paramount for the synthesis of target molecules with high purity and yield.

The photostability of a chemical compound, its ability to resist degradation upon exposure to light, is a critical parameter that is often overlooked. Light, particularly in the ultraviolet and high-energy visible regions of the spectrum, can induce photochemical reactions that cleave chemical bonds and lead to the formation of impurities. This guide provides a detailed analysis of the potential photochemical liabilities of this compound and offers practical guidance for its use in a research setting.

Analysis of Potential Photochemical Liabilities

The susceptibility of this compound to light-induced degradation can be inferred from the known photochemical behavior of its two primary structural components.

The 4-Bromobutyl Moiety: A Photosensitive Alkyl Halide

The carbon-bromine (C-Br) bond in the butyl chain is a likely site of photochemical activity. Alkyl halides, in general, are known to undergo homolytic cleavage when irradiated with UV light, generating a highly reactive alkyl radical and a bromine radical.

The energy required to cleave a C-Br bond is typically in the range of 280-290 kJ/mol, which corresponds to ultraviolet light with a wavelength of approximately 410-430 nm. While this is in the near-UV/violet region, laboratory lighting and indirect sunlight can contain sufficient energy to initiate this process over time.

The 4-(Trifluoromethyl)benzene Moiety: Potential for Ring-Based Photoreactions

The trifluoromethylbenzene portion of the molecule also presents a potential for light-induced reactions. A study on the direct photolysis of various monosubstituted benzotrifluorides demonstrated that some of these compounds undergo defluorination when irradiated with a xenon lamp, which has a spectral output similar to that of sunlight[1]. The rate of this degradation was found to be highly dependent on the nature of the other substituents on the aromatic ring[1].

While the alkyl chain in the para position of the target molecule is not strongly electron-donating or -withdrawing, the potential for photochemical reactions involving the trifluoromethyl group cannot be dismissed, especially under prolonged or intense light exposure.

Predicted Photodegradation Pathways

Based on the analysis of the individual moieties, two primary photodegradation pathways can be postulated for this compound.

  • Pathway A: Homolytic Cleavage of the C-Br Bond: This is arguably the most probable degradation route. Upon absorption of sufficient light energy, the C-Br bond can break, yielding a 4-(4-(trifluoromethyl)phenyl)butyl radical and a bromine radical. These radical intermediates can then participate in a variety of secondary reactions, including:

    • Dimerization to form an eight-carbon chain linking two trifluoromethylphenyl groups.

    • Reaction with solvent molecules.

    • Disproportionation reactions.

  • Pathway B: Defluorination of the Trifluoromethyl Group: While likely requiring higher energy light or more prolonged exposure, the potential for light-induced defluorination exists, as demonstrated in related compounds[1]. This would lead to the formation of difluoro- and monofluorobenzyl species, and ultimately, benzoic acid derivatives upon further oxidation.

cluster_A Pathway A: C-Br Bond Cleavage cluster_B Pathway B: Defluorination This compound This compound Pathway A Homolytic Cleavage This compound->Pathway A Light (UV) Pathway B Defluorination Reaction This compound->Pathway B Light (High Energy) Radical Intermediates 4-(4-(trifluoromethyl)phenyl)butyl radical + Bromine radical Pathway A->Radical Intermediates Defluorinated Intermediates Difluoro- and Monofluoro- species Pathway B->Defluorinated Intermediates Secondary Products Dimerization Products Solvent Adducts Radical Intermediates->Secondary Products Oxidized Products Benzoic Acid Derivatives Defluorinated Intermediates->Oxidized Products

Caption: Potential photodegradation pathways for this compound.

Experimental Protocol for Assessing Photostability

To empirically determine the light sensitivity of this compound, a controlled photostability study is recommended. The following protocol provides a robust framework for such an investigation.

Objective

To quantify the rate of degradation of this compound when exposed to a controlled light source and to identify major degradation products.

Materials
  • This compound

  • HPLC-grade solvent (e.g., acetonitrile or methanol)

  • Type 1 amber glass vials with PTFE-lined caps

  • Type 1 clear glass vials with PTFE-lined caps

  • Photostability chamber equipped with a calibrated light source (e.g., xenon or fluorescent lamp)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Methodology
  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting:

    • Light-Exposed Samples: Aliquot the stock solution into a series of clear glass vials.

    • Dark Control Samples: Aliquot the stock solution into a series of amber glass vials.

  • Exposure: Place both the clear and amber vials into the photostability chamber. The amber vials will serve as a control to account for any degradation not caused by light (e.g., thermal degradation).

  • Time Points: Withdraw one clear and one amber vial at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Immediately analyze the samples by a suitable chromatographic method (HPLC or GC-MS) to determine the concentration of the parent compound. The appearance of new peaks should also be monitored as these may correspond to degradation products.

Data Analysis

For each time point, calculate the percentage of the parent compound remaining relative to the time-zero sample. Plot the percentage of the remaining parent compound against time for both the light-exposed and dark control samples. A significant difference between the two curves would confirm light sensitivity.

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Stock Solution Prepare Stock Solution Aliquot Aliquot into Vials Stock Solution->Aliquot Clear Vials Light-Exposed Samples (Clear Vials) Aliquot->Clear Vials Amber Vials Dark Controls (Amber Vials) Aliquot->Amber Vials Photostability Chamber Place in Photostability Chamber Clear Vials->Photostability Chamber Amber Vials->Photostability Chamber Time Points Withdraw at Time Points Photostability Chamber->Time Points Chromatography Analyze by HPLC or GC-MS Time Points->Chromatography Data Plotting Plot % Remaining vs. Time Chromatography->Data Plotting

Caption: Experimental workflow for assessing the photostability of a chemical compound.

Recommended Handling and Storage Procedures

Given the potential for light-induced degradation, the following handling and storage procedures are recommended to maintain the integrity of this compound.

ProcedureRecommendationRationale
Storage Store the compound in an amber glass bottle or a container that is opaque to light.To prevent exposure to ambient light during storage.
Store in a cool, dark, and well-ventilated area.[2][3]To minimize both photochemical and thermal degradation.
Handling (Solid) Weigh and handle the solid compound under subdued laboratory lighting. Avoid direct sunlight.To minimize light exposure during routine laboratory operations.
Handling (Solutions) Prepare solutions in amber volumetric flasks or glassware wrapped in aluminum foil.To protect solutions from light, as degradation can be faster in solution.
For ongoing reactions or analyses, use amber autosampler vials or protect clear vials from light.To ensure the integrity of the compound during experimental procedures.

Conclusion

While there is no definitive published study on the photostability of this compound, a scientific evaluation based on the known photochemistry of its functional groups strongly suggests a potential for light sensitivity. The C-Br bond, in particular, represents a likely point of photochemical vulnerability. Therefore, it is incumbent upon researchers to adopt precautionary measures for the handling and storage of this compound to safeguard its purity and ensure the validity of their experimental results. For critical applications, such as in drug development or for the synthesis of analytical standards, performing a dedicated photostability study as outlined in this guide is a prudent step to fully characterize the compound's behavior.

References

  • Vione, D., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 54(15), 9356–9365. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Friedel-Crafts Alkylation using 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the specific protocols for utilizing 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene in Friedel-Crafts alkylation. This reagent presents a unique "chemoselective dichotomy": it can serve as an electrophilic partner for intermolecular coupling with electron-rich arenes, or it can be forced to undergo intramolecular cyclization to synthesize 7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene . Due to the deactivating nature of the trifluoromethyl (


) group and the propensity of primary alkyl bromides to undergo 1,2-hydride shifts, standard protocols must be modified. This note provides optimized conditions for both pathways, emphasizing catalyst selection to suppress unwanted skeletal rearrangements.

Introduction & Chemical Logic

The reagent this compound combines a lipophilic, metabolically stable fluorine motif with a reactive alkyl halide "warhead." In medicinal chemistry, this specific chain length (butyl) is critical because it allows for the formation of tetralin scaffolds via intramolecular cyclization [1].

The Mechanistic Challenge

Two competing factors dictate the outcome of reacting this molecule with a Lewis Acid:

  • Electronic Deactivation: The

    
     group at the para position strongly deactivates the benzene ring. Consequently, intramolecular cyclization is kinetically difficult and requires "Superacid" conditions or strong Lewis acids (
    
    
    
    ) with heat.
  • Cation Stability: The primary carbocation generated at the butyl terminus is unstable.[1] It rapidly undergoes a 1,2-hydride shift to form a secondary carbocation. To maintain the linear chain (n-butyl) product, the reaction must proceed via a concerted

    
    -like mechanism within the Lewis acid complex, avoiding the free carbocation [2, 3].
    
Mechanistic Pathway Diagram

The following diagram illustrates the critical branching points between cyclization, rearrangement, and intermolecular coupling.

FC_Mechanism Start 1-(4-Bromobutyl)- 4-(trifluoromethyl)benzene Complex Lewis Acid Complex (Rx-Br-LA) Start->Complex + Lewis Acid SecCat 2° Carbocation (Rearranged) Complex->SecCat 1,2-Hydride Shift (Fast w/ AlCl3) Cyclization Intramolecular Attack (High T / Strong LA) Complex->Cyclization Slow (Deactivated Ring) Inter Intermolecular Attack (Excess Ext. Arene) Complex->Inter + Electron Rich Arene RearrangedProd Branched Product (Undesired) SecCat->RearrangedProd Tetralin 7-CF3-Tetralin (Fused Ring) Cyclization->Tetralin - HBr Coupled Diarylalkane (Linear) Inter->Coupled Concerted Displacement

Figure 1: Mechanistic divergence. Controlling the catalyst strength and substrate concentration determines whether the system cyclizes (Path B) or couples (Path C), while avoiding rearrangement (Path A).

Protocol A: Intramolecular Cyclization (Tetralin Synthesis)

Objective: Force the deactivated trifluoromethyl-phenyl ring to attack the alkyl bromide, forming a 6-membered tetralin ring. Challenge: The ring is electron-poor. Standard mild catalysts (


, 

) will fail.
Reagents & Equipment[2][3]
  • Substrate: this compound (1.0 equiv).

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (1.2 - 1.5 equiv). Note: 
    
    
    
    is required to overcome the
    
    
    deactivation.
  • Solvent: Carbon Disulfide (

    
    ) or 1,2-Dichloroethane (DCE). DCE allows for higher reflux temperatures.
    
  • Quench: Ice-water / HCl.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain a nitrogen atmosphere.

  • Solvation: Dissolve 1.0 g (approx. 3.5 mmol) of the bromobutyl substrate in 15 mL of dry DCE.

  • Catalyst Addition: Cool the solution to 0°C. Add

    
     (0.7 g, 5.2 mmol) in small portions over 10 minutes. Do not add all at once to prevent exotherms.
    
  • Reaction:

    • Allow to warm to room temperature (RT) and stir for 1 hour.

    • Critical Step: If TLC shows unreacted starting material (likely due to

      
       deactivation), heat to reflux (83°C) for 2–4 hours.
      
  • Monitoring: Monitor by GC-MS. Look for the loss of the bromine isotope pattern and the formation of the M-HBr mass peak (Molecular weight: ~200.2 Da).

  • Workup: Pour the reaction mixture onto 50g of crushed ice/HCl. Extract with DCM (

    
     mL). Wash organics with Brine and dry over 
    
    
    
    .[2]
  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Protocol B: Intermolecular Alkylation (Coupling)

Objective: Link the fluorinated butyl chain to a different, electron-rich aromatic ring (e.g., Anisole or Mesitylene) without cyclizing.

Reagents
  • Electrophile: this compound (1.0 equiv).

  • Nucleophile: Anisole (5.0 - 10.0 equiv). Used as solvent/reactant to favor intermolecular kinetics.

  • Catalyst: Iron(III) Chloride (

    
    ) or Scandium Triflate (
    
    
    
    ). Milder catalysts prevent rearrangement.
Step-by-Step Methodology
  • Mix: In a dry flask, combine the bromobutyl substrate (1.0 equiv) and Anisole (10.0 equiv).

  • Catalysis: Add

    
     (10 mol%) at Room Temperature.
    
  • Stir: Stir at RT for 12 hours. Avoid heating to prevent the thermodynamic rearrangement of the alkyl chain.

  • Workup: Quench with water. The excess Anisole can be removed via vacuum distillation or column chromatography.

Critical Data & Troubleshooting

Catalyst Selection Table
CatalystStrengthPrimary Use CaseRisk Factor

HighIntramolecular Cyclization (Deactivated rings)High risk of skeletal rearrangement (linear

branched).

MediumIntermolecular CouplingModerate rearrangement risk; good balance for activated nucleophiles.

(Triflic Acid)
Very HighCyclization of highly deactivated substratesCorrosive; requires specialized handling.

LowSensitive substratesLow conversion for deactivated rings; excellent for preventing rearrangement.
Troubleshooting "The Rearrangement Trap"

If you observe a product with a methyl branch (e.g., a sec-butyl linkage) instead of a linear n-butyl chain, the carbocation lifetime is too long.

  • Solution 1: Switch to a milder catalyst (

    
     instead of 
    
    
    
    ).
  • Solution 2: Lower the temperature. Rearrangement has a higher activation energy than the concerted attack.

  • Solution 3: Increase the concentration of the nucleophile (for Protocol B) to intercept the complex before it rearranges.

Workflow Visualization (Protocol A)

Workflow Step1 Step 1: Dissolve Substrate in Dry DCE (Inert Gas) Step2 Step 2: Cool to 0°C Add AlCl3 Portion-wise Step1->Step2 Step3 Step 3: Warm to RT Check TLC/GCMS Step2->Step3 Decision Reaction Complete? Step3->Decision Reflux Heat to Reflux (83°C) Drive Cyclization Decision->Reflux No (Deactivated) Quench Quench: Ice/HCl Extract DCM Decision->Quench Yes Reflux->Quench

Figure 2: Decision tree for the cyclization of deactivated fluorinated substrates. Reflux is often necessary due to the electron-withdrawing effect of the CF3 group.

References

  • Intramolecular Friedel-Crafts Cyclization

    • Title: Diastereoselective synthesis of indanes and tetralins via intramolecular Friedel-Crafts reaction.[3]

    • Source: PubMed / Org Lett. (2013).
    • URL:[Link]

  • Rearrangement Mechanisms

    • Title: Rearrangements in Friedel-Crafts Alkylation.[4][5]

    • Source: Chemistry Steps.[2][6][7][8]

    • URL:[Link]

  • General Friedel-Crafts Methodology

    • Title: Friedel-Crafts Alkylation.[9][3][4][6][10][11]

    • Source: Organic Chemistry Portal.[11]

    • URL:[Link]

  • Tetralin Synthesis Context

    • Title: Total Synthesis of Natural Products Containing the Tetralone Subunit.
    • Source: Semantic Scholar.
    • URL:[Link][6][8][12]

Sources

Application Notes and Protocols for the Synthesis of Histone Deacetylase (HDAC) Inhibitors Utilizing Trifluoromethyl Benzene Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Incorporation of Trifluoromethyl Benzene in HDAC Inhibitor Design

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues of both histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[1] The dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making HDACs significant targets for therapeutic intervention.[2][3]

The general pharmacophore for HDAC inhibitors (HDACis) consists of three key components: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site, a linker region that occupies the hydrophobic channel, and a "cap" group that interacts with the surface of the enzyme.[4][5] This modular structure allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

This guide focuses on the synthesis of HDAC inhibitors that incorporate a trifluoromethyl benzene moiety, typically as part of the cap group or the linker. The trifluoromethyl (-CF3) group is a privileged substituent in modern drug design due to its unique electronic and steric properties.[6] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[6] In the context of HDAC inhibitors, the trifluoromethyl benzene linker can contribute to improved potency and isoform selectivity.[7]

These application notes provide detailed, field-proven protocols for the synthesis of a representative trifluoromethyl benzene-containing HDAC inhibitor, a Vorinostat (SAHA) analog, and a comprehensive protocol for evaluating its inhibitory activity. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the synthetic strategy.

I. Synthetic Strategy and Protocols

The synthesis of HDAC inhibitors featuring a trifluoromethyl benzene linker can be approached through a modular strategy, focusing on the robust formation of amide bonds and, in some cases, carbon-carbon bonds via cross-coupling reactions. Below, we detail the synthesis of a representative compound, N-hydroxy-N'-[4-(trifluoromethyl)phenyl]octanediamide, an analog of the FDA-approved drug Vorinostat.

Diagram of the General Synthetic Workflow

suberic_acid Suberic Acid monomethyl_suberate Monomethyl Suberate suberic_acid->monomethyl_suberate Esterification activated_ester Activated Carboxylic Acid (e.g., Acyl Chloride or with Coupling Agent) monomethyl_suberate->activated_ester Activation amide_intermediate Methyl 8-oxo-8-((4-(trifluoromethyl)phenyl)amino)octanoate activated_ester->amide_intermediate Amide Coupling final_product N-hydroxy-N'-(4-(trifluoromethyl)phenyl)octanediamide amide_intermediate->final_product Hydroxamic Acid Formation tfm_aniline 4-(Trifluoromethyl)aniline tfm_aniline->amide_intermediate hydroxylamine Hydroxylamine hydroxylamine->final_product

Caption: General synthetic workflow for a Vorinostat analog with a trifluoromethyl benzene cap.

Protocol 1: Synthesis of N-hydroxy-N'-[4-(trifluoromethyl)phenyl]octanediamide

This protocol outlines a two-step synthesis starting from monomethyl suberate and 4-(trifluoromethyl)aniline. The first step involves an amide coupling reaction, followed by the formation of the hydroxamic acid.

Step 1: Amide Coupling to Synthesize Methyl 8-oxo-8-((4-(trifluoromethyl)phenyl)amino)octanoate

The formation of the amide bond between the carboxylic acid of monomethyl suberate and the weakly nucleophilic 4-(trifluoromethyl)aniline is a critical step. The electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the aniline, often requiring robust coupling conditions.[8][9] The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activating agent such as 1-Hydroxybenzotriazole (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA) is a reliable method.[10]

Materials and Reagents:

  • Monomethyl suberate

  • 4-(Trifluoromethyl)aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add monomethyl suberate (1.0 eq.), HOBt (1.2 eq.), and anhydrous DCM.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add 4-(trifluoromethyl)aniline (1.0 eq.) and DIPEA (2.0 eq.) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath and add EDCI (1.2 eq.) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford methyl 8-oxo-8-((4-(trifluoromethyl)phenyl)amino)octanoate as a solid.

Step 2: Hydroxamic Acid Formation

The final step is the conversion of the methyl ester to the corresponding hydroxamic acid. This is typically achieved by treating the ester with a solution of hydroxylamine.[11][12]

Materials and Reagents:

  • Methyl 8-oxo-8-((4-(trifluoromethyl)phenyl)amino)octanoate

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (5.0 eq.) and a base like KOH (5.0 eq.) in methanol. Stir for 30 minutes and filter to remove the precipitated salt.

  • Dissolve the methyl ester intermediate (1.0 eq.) in methanol in a separate flask and cool to 0 °C in an ice bath.

  • Add the freshly prepared hydroxylamine solution to the ester solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture to pH ~7 by the dropwise addition of 1 M HCl.

  • Remove the methanol under reduced pressure. The resulting solid can be collected by filtration and washed with cold water.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to yield N-hydroxy-N'-[4-(trifluoromethyl)phenyl]octanediamide.

Table 1: Representative Reaction Parameters

ParameterValue
Step 1: Amide Coupling
SolventAnhydrous Dichloromethane (DCM)
Coupling ReagentsEDCI (1.2 eq.), HOBt (1.2 eq.)
BaseDIPEA (2.0 eq.)
Reaction Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Typical Yield70-85%
Step 2: Hydroxamic Acid Formation
ReagentHydroxylamine (freshly prepared)
SolventMethanol
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield60-80%

II. Structure-Activity Relationship (SAR) Insights

The incorporation of the trifluoromethyl group on the phenyl cap of HDAC inhibitors has a significant impact on their biological activity.

  • Increased Potency: The trifluoromethyl group is highly lipophilic and electron-withdrawing, which can lead to enhanced binding affinity with the hydrophobic regions of the HDAC active site.[6] Studies on benzamide-based HDAC inhibitors have shown that electron-withdrawing groups on the aromatic ring can enhance inhibitory activity.[13][14]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[6] This can lead to an improved pharmacokinetic profile of the drug candidate.

  • Modulation of Selectivity: The position of the trifluoromethyl group on the benzene ring can influence isoform selectivity. While a comprehensive SAR for trifluoromethyl benzene linkers across all HDAC isoforms is still emerging, studies on fluorinated SAHA analogs suggest that modifications to the cap group can influence selectivity between different HDAC classes.[2][15] For instance, some fluorinated benzamide derivatives have shown selectivity for HDAC1.[7]

III. Application Notes and Protocols for HDAC Inhibition Assay

To validate the efficacy of the newly synthesized compounds, a reliable in vitro HDAC inhibition assay is essential. A fluorometric assay is a common and sensitive method for this purpose.[16][17]

Diagram of the Fluorometric HDAC Inhibition Assay Workflow

prepare_reagents Prepare Reagents (HDAC Enzyme, Substrate, Inhibitor) plate_setup Plate Setup (96-well plate) prepare_reagents->plate_setup add_inhibitor Add Test Compound (Serial Dilutions) plate_setup->add_inhibitor add_enzyme Add HDAC Enzyme add_inhibitor->add_enzyme incubate1 Incubate (e.g., 37°C, 30 min) add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate (e.g., 37°C, 30 min) add_substrate->incubate2 add_developer Add Developer (e.g., Trypsin) incubate2->add_developer incubate3 Incubate (e.g., 37°C, 15 min) add_developer->incubate3 read_fluorescence Read Fluorescence (Ex/Em wavelengths) incubate3->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50

Caption: Workflow for a typical fluorometric HDAC inhibition assay.

Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a specific HDAC isoform.

Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Trichostatin A (TSA) or SAHA (as a positive control)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor and the positive control (e.g., SAHA) in the HDAC assay buffer. The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid interference with the assay.

  • Reaction Setup: In a 96-well black plate, add the following to each well:

    • HDAC assay buffer

    • Diluted inhibitor or control solution

    • HDAC enzyme solution (diluted in assay buffer)

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Development: Stop the enzymatic reaction by adding the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore.

  • Final Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for complete development.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the control wells (with enzyme but no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 2: Typical Reagent Concentrations for HDAC Assay

ReagentFinal Concentration
HDAC EnzymeVaries by isoform and activity
Fluorogenic Substrate10-50 µM
Test CompoundSerial dilution (e.g., 1 nM to 100 µM)
Developer (Trypsin)0.2-0.4 mg/mL

IV. Conclusion and Future Perspectives

The use of trifluoromethyl benzene linkers in the design of HDAC inhibitors represents a promising strategy for developing potent and metabolically stable therapeutic agents. The synthetic protocols provided herein offer a robust and reproducible method for accessing these valuable compounds. The accompanying bioassay protocol ensures a reliable means of evaluating their inhibitory activity.

Future work in this area will likely focus on the synthesis of a broader range of analogs to further elucidate the structure-activity relationship, particularly concerning isoform selectivity. The development of novel synthetic methodologies for the efficient introduction of the trifluoromethyl benzene moiety will also be of great interest to the drug discovery community.

V. References

  • The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Scientific Reports. Available at: [Link]

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, biochemical evaluation, radiolabeling and in vivo imaging with high affinity class-IIa histone deacetylase inhibitor for molecular imaging and targeted therapy. European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Encapsulation and Adsorption Sciences. Available at: [Link]

  • Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. Frontiers in Chemistry. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Chidamide and the structure-activity relationship of benzamide class HDACs inhibitors. ResearchGate. Available at: [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Northern Iowa. Available at: [Link]

  • Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The Synthesis and Evaluation of N1-(4-(2-[18F]-fluoroethyl)phenyl)-N8-hydroxyoctanediamide ([18F]-FESAHA), A PET Radiotracer Designed for the Delineation of Histone Deacetylase Expression in Cancer. Molecular Imaging and Biology. Available at: [Link]

  • Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC. Journal of Medicinal Chemistry. Available at: [Link]

  • In vitro assays for the determination of histone deacetylase activity. ResearchGate. Available at: [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules. Available at: [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules. Available at: [Link]

  • Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer. Pharmaceuticals. Available at: [Link]

  • Benzohydroxamic acid based histone deacetylase inhibitors. Ghent University. Available at: [Link]

  • Synthesis of HDAC Inhibitor Libraries via Microscale Workflow. ACS Combinatorial Science. Available at: [Link]

  • Synthesis and structure–activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • A structure–activity relationship survey of histone deacetylase (HDAC) inhibitors. Research in Pharmaceutical Sciences. Available at: [Link]

  • The synthesis of N-hydroxy-N'-phenyloctanediamide and its inhibitory effect on proliferation of AXC rat prostate cancer cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. Molecules. Available at: [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA. Available at: [Link]

  • Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents. Available at:

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. European Journal of Medicinal Chemistry. Available at: [Link]

  • Methyl (Z)-3-(p-Tolyl)-2-butenoate. Organic Syntheses. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. The Royal Society of Chemistry. Available at: [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. Available at: [Link]

Sources

Application Note: C-Alkylation of Enolates with 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the C-alkylation of ketone, ester, and amide enolates using 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene . This electrophile is a critical building block in medicinal chemistry, utilized to introduce the lipophilic, metabolically stable 4-(trifluoromethyl)phenyl moiety via a flexible butyl linker.

While the reaction follows a standard SN2 mechanism, the specific physicochemical properties of the trifluoromethyl-substituted linker—specifically its hydrophobicity and the inductive effects of the CF3 group—require optimized conditions to suppress elimination (E2) side products and O-alkylation.

Reagent Profile & Strategic Considerations

Chemical Identity
  • Compound Name: this compound[1][2]

  • CAS Number: 1341739-35-2[1][2]

  • Structure:

    
    
    
  • Molecular Weight: 281.12 g/mol [2]

  • Physical State: Colorless to pale yellow liquid[3]

  • Solubility: Highly soluble in THF, Et2O, DCM; insoluble in water.

Reactivity Analysis
  • Electrophilicity: The terminal bromide is a primary alkyl halide, making it a "soft" electrophile ideal for SN2 reactions.

  • Leaving Group: Bromide is a competent leaving group (

    
     of HBr 
    
    
    
    -9). It is sufficiently reactive for enolate trapping without the instability associated with iodides.
  • Side Reaction Risks:

    • E2 Elimination: The

      
      -protons on the butyl chain are susceptible to abstraction by strong, bulky bases (e.g., LDA) if the temperature is not strictly controlled, yielding the terminal alkene.
      
    • O-Alkylation: While less common with alkyl bromides than with sulfonates, O-alkylation can occur with "hard" enolates (e.g., lithium enolates in HMPA).

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the enolate


-carbon on the terminal carbon of the butyl chain.

Mechanism Start Ketone/Ester (Substrate) Enolate Enolate Intermediate (Nucleophile) Start->Enolate Deprotonation (-78°C) Base Strong Base (LDA/NaH) Base->Enolate TS S_N2 Transition State Enolate->TS Nucleophilic Attack Electrophile 1-(4-Bromobutyl)-4- (trifluoromethyl)benzene Electrophile->TS Product C-Alkylated Product TS->Product C-C Bond Formation SideProd Side Product: Alkene (E2) TS->SideProd Elimination (if T > 0°C)

Caption: Mechanistic flow from enolate generation to SN2 product formation, highlighting the divergence toward elimination at higher temperatures.

Experimental Protocols

Protocol A: Kinetic Alkylation (LDA/THF)

Best for: Unsymmetrical ketones requiring regioselective alkylation at the less substituted position.

Reagents:

  • Substrate (Ketone/Ester): 1.0 equiv

  • LDA (Lithium Diisopropylamide): 1.1 equiv (2.0 M in THF/heptane)

  • Electrophile: 1.2 equiv

  • Solvent: Anhydrous THF

  • Additive: DMPU (optional, 10% v/v) to accelerate SN2.

Step-by-Step Procedure:

  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon.

  • Base Formation: Charge flask with anhydrous THF. Cool to -78°C. Add LDA solution dropwise.

  • Enolization: Add the ketone substrate (dissolved in minimal THF) dropwise over 15 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation.

    • Critical Check: The solution should remain clear or turn pale yellow. Turbidity indicates moisture.

  • Alkylation: Add This compound neat or as a 1M THF solution dropwise.

    • Note: Do not add rapidly; local heating can trigger E2 elimination.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Allow to warm slowly to 0°C over 2 hours. Do not reflux.

    • Additive: If reaction is sluggish at 0°C, add DMPU (1.0 equiv) to dissociate the lithium aggregate.

  • Quench: Quench with saturated NH4Cl solution at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Protocol B: Thermodynamic Alkylation (NaH/DMF)

Best for: Active methylene compounds (malonates,


-keto esters) or symmetrical ketones.

Reagents:

  • Substrate: 1.0 equiv

  • NaH (60% dispersion in oil): 1.2 equiv

  • Electrophile: 1.1 equiv

  • Solvent: Anhydrous DMF or THF/DMF (9:1)

Step-by-Step Procedure:

  • NaH Wash: Place NaH in a flask under Argon. Wash twice with dry hexanes to remove mineral oil if the downstream purification is sensitive to grease.

  • Suspension: Suspend NaH in anhydrous DMF at 0°C.

  • Deprotonation: Add substrate dropwise. Evolution of H2 gas will be observed. Stir at 0°C to RT for 30 mins until gas evolution ceases.

  • Addition: Cool back to 0°C. Add This compound dropwise.

  • Reaction: Stir at Room Temperature (20-25°C) for 4-12 hours.

    • Caution: DMF accelerates SN2 but can also promote O-alkylation. Monitor via TLC/LCMS.

  • Workup: Dilute with water (carefully) and extract with Et2O. (Ether is preferred over EtOAc to remove DMF during aqueous washes).

Workflow Visualization

Workflow cluster_setup Preparation Phase cluster_reaction Reaction Phase cluster_workup Isolation Phase DryFlask Flame-dry Flask (Argon atm) Solvent Anhydrous THF (-78°C) DryFlask->Solvent AddBase Add LDA (1.1 eq) Solvent->AddBase AddSubstrate Add Ketone (Enolization 45 min) AddBase->AddSubstrate AddElectrophile Add 1-(4-Bromobutyl)- 4-(trifluoromethyl)benzene AddSubstrate->AddElectrophile WarmUp Warm to 0°C (Monitor TLC) AddElectrophile->WarmUp Quench Quench (sat. NH4Cl) WarmUp->Quench Extract Extract (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Standard operational workflow for kinetic enolate alkylation.

Optimization & Troubleshooting

ObservationProbable CauseCorrective Action
Low Conversion Aggregated enolate; Steric hindrance.Add cosolvent HMPA or DMPU (10%) to solvate cation. Allow longer reaction time at 0°C.
Elimination Product (Alkene) Base too strong/bulky; Temp too high.Ensure temp does not exceed 0°C during addition. Switch to less bulky base if regioselectivity permits.
O-Alkylation "Hard" enolate character; Polar aprotic solvent.Use Lithium counterion (hard-hard interaction protects O). Switch solvent to pure THF (less polar).
Dialkylation Proton exchange between product and enolate.Use slight excess of base (1.1-1.2 eq) to ensure rapid consumption of starting material. Add electrophile slowly.
Polymerization Radical mechanism initiated.Add radical inhibitor (e.g., BHT) trace amount if suspected (rare for simple alkyl bromides).

Safety & Handling

  • Toxicity: this compound is an organohalide. Treat as an irritant and potential lachrymator. Handle in a fume hood.

  • Base Hazards: LDA and NaH are pyrophoric/water-reactive. Quench all equipment properly before disposal.

  • Waste: Segregate halogenated organic waste.

References

  • Sigma-Aldrich. Product Specification: this compound.[1]

  • Chemistry Steps. Alkylation of Enolates – The Complete Guide. Retrieved from ChemistrySteps.com.

  • LibreTexts Chemistry. 22.7: Alkylation of Enolate Ions.

  • Organic Chemistry Tutor. Alkylation of Enolates Mechanism and Examples.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 100057268 (Related Analogue).

(Note: Specific literature using this exact CAS for enolate alkylation is synthesized from general primary alkyl bromide reactivity profiles as per standard organic synthesis methodology.)

Sources

Troubleshooting & Optimization

Preventing elimination side products when reacting 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide is specifically engineered to address a common bottleneck in early-stage synthesis and scale-up: the suppression of elimination (E2) side products during the nucleophilic substitution (SN2) of 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene .

By understanding the thermodynamic and kinetic levers of your reaction system, you can engineer pathways that exclusively yield your desired substitution product.

Part 1: Troubleshooting FAQs

Q1: Why am I seeing alkene side products when my substrate is a primary alkyl bromide?

A: While primary alkyl halides inherently favor SN2 substitution due to low steric hindrance at the electrophilic carbon, they are not immune to E2 elimination[1]. The formation of 1-(but-3-en-1-yl)-4-(trifluoromethyl)benzene occurs because SN2 and E2 are always in direct competition. If you are using a strong, sterically hindered base (like potassium tert-butoxide) or applying excessive heat, the thermodynamic balance shifts. E2 is entropically favored over SN2 (two molecules react to form three), meaning that as temperature increases, the


 term lowers the activation energy barrier for elimination[2].
Q2: How does my choice of solvent dictate the SN2/E2 ratio?

A: Solvent selection is the most critical variable for kinetic control. Polar protic solvents (like ethanol or water) form strong hydrogen bonds with anionic nucleophiles, effectively trapping them in a "solvent cage"[3]. This drastically reduces their nucleophilicity (slowing the SN2 rate) while their basicity remains largely intact, thereby favoring E2.

Conversely, polar aprotic solvents (such as DMF, DMSO, or Acetone) solvate cations effectively but leave the nucleophile "naked" and highly reactive[4]. This lack of hydrogen bonding significantly lowers the activation energy for the SN2 transition state, allowing substitution to outcompete elimination even at lower temperatures[5].

Q3: Can modifying the leaving group completely prevent elimination?

A: Yes, through a pre-activation step known as the Finkelstein Reaction . By converting the alkyl bromide to an alkyl iodide using sodium iodide in acetone, you exchange a good leaving group for an exceptional one[6]. Iodide is highly polarizable and creates a weaker carbon-halogen bond. This allows the subsequent SN2 reaction to proceed rapidly at room temperature or below. Because E2 requires higher activation energies and is entropically driven by heat, running the SN2 reaction cold effectively starves the E2 pathway of the energy it needs to proceed[7].

Part 2: Mechanistic Pathway & Logic

SN2_vs_E2 Start This compound (Primary Alkyl Bromide) Nuc Nucleophile / Base Choice Start->Nuc Bulky Bulky / Strong Base (e.g., KOtBu, LDA) Nuc->Bulky High pKa, Steric Bulk GoodNuc Good Nucleophile / Weak Base (e.g., N3-, RS-, Amines) Nuc->GoodNuc Low pKa, High Polarizability E2 E2 Elimination (Alkene Side Product) Bulky->E2 Solvent Solvent Selection GoodNuc->Solvent Protic Polar Protic (EtOH, H2O) Solvent->Protic H-Bonding reduces Nuc strength Aprotic Polar Aprotic (DMF, DMSO, Acetone) Solvent->Aprotic Naked Anion effect Protic->E2 Competes SN2 SN2 Substitution (Desired Product) Protic->SN2 Slow Aprotic->SN2 Favored

Logical decision tree for controlling SN2 vs E2 pathways in primary alkyl bromides.

Part 3: Quantitative Data & Reagent Selection

To rationally design your substitution, consult the following tables to select the optimal solvent and nucleophile combination.

Table 1: Solvent Properties and Reaction Pathway Influence
SolventClassificationDielectric Constant (

)
Anion SolvationPreferred Pathway
Water Polar Protic78.0Strong (H-bonding)SN1 / E1 / E2
Ethanol Polar Protic24.5Strong (H-bonding)E2 (with strong base)
DMSO Polar Aprotic46.7WeakSN2
DMF Polar Aprotic36.7WeakSN2
Acetone Polar Aprotic20.7WeakSN2
Table 2: Nucleophile/Base Selection Matrix
ReagentConjugate Acid pKaNucleophilicityPrimary Pathway (1° Alkyl Bromide)
Potassium tert-butoxide ~19.0Poor (Sterically hindered)E2 Elimination
Sodium Ethoxide ~16.0GoodSN2 / E2 Mixture
Primary Amines ~10.0GoodSN2 Substitution
Sodium Azide (

)
~4.7ExcellentSN2 Substitution

Part 4: Experimental Workflows & Protocols

To guarantee the elimination of E2 side products, we recommend a two-step, self-validating workflow: Pre-activation via the Finkelstein reaction, followed by a low-temperature SN2 substitution.

Finkelstein_Workflow Step1 Alkyl Bromide Starting Material Step2 Finkelstein Reaction (NaI, Dry Acetone) Step1->Step2 Step3 Precipitation (NaBr solidifies) Step2->Step3 Mass Action Step4 Alkyl Iodide Intermediate Step3->Step4 Step5 Mild SN2 Reaction (Cold, Aprotic) Step4->Step5 Superior Leaving Group Step6 Pure Substitution Product Step5->Step6 Suppresses E2

Step-by-step workflow of Finkelstein pre-activation to enhance SN2 and suppress E2.

Protocol A: Finkelstein Pre-Activation (Bromide to Iodide Conversion)

This protocol leverages Le Chatelier's principle. Because NaBr is insoluble in acetone, its precipitation drives the equilibrium entirely to the alkyl iodide product[8].

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Mixing: Dissolve 1.0 equivalent of this compound in anhydrous acetone (0.5 M concentration).

  • Nucleophile Addition: Add 2.0 equivalents of anhydrous Sodium Iodide (NaI). The solution will initially be clear.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

    • Self-Validation Check: You will observe a white precipitate forming. This is NaBr crashing out of the solution, confirming the halogen exchange is occurring[6].

  • Monitoring: Check reaction completion via TLC (100% Hexanes). The alkyl iodide will have a slightly different Rf value than the starting bromide.

  • Workup: Filter the suspension through a Celite pad to remove the NaBr salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in diethyl ether, wash with 10% aqueous sodium thiosulfate (to remove any residual

    
    ), dry over 
    
    
    
    , and concentrate to yield the pure alkyl iodide.
Protocol B: Optimized SN2 Substitution (Low-Temperature)

With the superior iodide leaving group, the SN2 reaction can now be run under milder conditions, kinetically locking out the E2 pathway.

  • Solvent Setup: Dissolve the freshly prepared 1-(4-Iodobutyl)-4-(trifluoromethyl)benzene in anhydrous DMF (0.2 M).

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Crucial step: Lowering the temperature suppresses the entropically favored E2 pathway.

  • Nucleophile Addition: Slowly add your desired nucleophile (e.g., 1.2 equivalents of a primary amine or sodium azide). If a base is required to mop up protons (e.g., when using neutral amines), use a mild, non-nucleophilic base like

    
     or 
    
    
    
    -Diisopropylethylamine (DIPEA). Do not use strong alkoxide bases.
  • Reaction: Allow the reaction to stir at 0 °C to room temperature until complete (monitor via LC-MS or TLC).

  • Workup: Quench the reaction with water. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine (5x) to completely remove the DMF solvent. Dry over

    
    , filter, and concentrate.
    

Part 5: References

1.2. Chemistry Steps - SN2 vs E2 URL: [Link]

1.4. Quora - Why do polar aprotic solvents favour SN2 but not E2? URL:[Link]

1.5. Chemistry Steps - The Role of Solvent in SN1, SN2, E1 and E2 Reactions URL:[Link]

1.6. Wikipedia - Finkelstein reaction URL:[Link]

1.7. OpenOChem Learn - SN2 Effect of Solvent URL: [Link]

1.10. Master Organic Chemistry - SN1 vs E1 and SN2 vs E2: The Temperature URL:[Link]

1.11. Shiksha Nation - Finkelstein Reaction | Definition, Mechanism & Example URL:[Link]

1.15. BYJU'S - Finkelstein Reaction URL:[Link]

Sources

Technical Support Center: Optimizing SN2 Substitution of 4-(Trifluoromethyl)phenylbutyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals working with 4-(trifluoromethyl)phenylbutyl bromide . While this substrate is a primary alkyl halide and theoretically primed for bimolecular nucleophilic substitution (SN2), the highly lipophilic 4-(trifluoromethyl)phenyl moiety and the four-carbon alkyl chain can introduce unique kinetic and solubility challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your SN2 yields.

Troubleshooting Workflow

SN2_Optimization Start Analyze Reaction Issue Sluggish Low Conversion / Sluggish Kinetics Start->Sluggish Elimination High E2 Elimination Byproducts Start->Elimination Solvent Switch to Polar Aprotic Solvent (e.g., Acetone, MeCN) Sluggish->Solvent Finkelstein Apply Finkelstein Catalysis (Add 10-20 mol% NaI) Sluggish->Finkelstein Base Reduce Base Strength or Change Nucleophile Elimination->Base Temp Lower Temperature (20-40°C) Elimination->Temp Success Optimized SN2 Yield Solvent->Success Finkelstein->Success Base->Success Temp->Success

Workflow for diagnosing and optimizing SN2 substitution yields of primary alkyl bromides.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My reaction is stalling at 40-50% conversion despite using a primary bromide. Why is the SN2 kinetics so sluggish?

Causality & Solution: The sluggish kinetics are likely due to a mismatch between your solvent and the nucleophile's solvation state. If you are using a protic solvent (like ethanol) or a non-polar solvent (like THF or toluene), the nucleophile is either heavily hydrogen-bonded (reducing its energy and reactivity) or poorly dissolved.

Action: Switch to a dipolar aprotic solvent such as Acetone, Acetonitrile (MeCN), or Dimethylformamide (DMF)[1]. Dipolar aprotic solvents solvate cations effectively but leave anions "naked" and highly reactive, significantly accelerating the SN2 transition state[2]. Because 4-(trifluoromethyl)phenylbutyl bromide has a highly lipophilic tail, ensure your chosen solvent is capable of maintaining the substrate in solution; Acetone and MeCN generally provide the best balance of lipophilicity and nucleophile activation.

Q2: I am observing a significant amount of alkene byproduct. How do I suppress competing E2 elimination?

Causality & Solution: Even though the substrate is a primary bromide, the presence of a strong, sterically hindered base (e.g., tert-butoxide, DBU) or elevated temperatures will shift the reaction pathway from SN2 to E2 elimination. The activation energy for elimination is generally higher than for substitution, meaning heat disproportionately favors the E2 pathway.

Action:

  • Lower the temperature to 20–40°C.

  • If your nucleophile is also a strong base, consider using a less basic surrogate.

  • If a strong base is strictly required to deprotonate your nucleophile, utilize a biphasic Phase Transfer Catalysis (PTC) system (e.g., water/dichloromethane with tetrabutylammonium bromide). This keeps the bulk concentration of the bare base low in the organic phase, favoring substitution over elimination.

Q3: How can I accelerate the reaction at room temperature without triggering elimination?

Causality & Solution: You can lower the activation energy of the SN2 reaction by improving the leaving group. Bromide is a good leaving group, but iodide is superior due to its larger size, higher polarizability, and weaker carbon-halogen bond.

Action: Employ in situ Finkelstein catalysis [3]. By adding 10–20 mol% of Sodium Iodide (NaI) in Acetone, the alkyl bromide undergoes a rapid halide exchange to form 4-(trifluoromethyl)phenylbutyl iodide[4]. The iodide intermediate is vastly more reactive toward your target nucleophile. The equilibrium is driven forward because Sodium Bromide (NaBr) is insoluble in acetone and precipitates out, acting as a kinetic pump for the reaction[4].

Quantitative Data: Impact of Optimization Parameters

The following table summarizes the expected impact of solvent and catalytic interventions on the SN2 substitution of 4-(trifluoromethyl)phenylbutyl bromide with a standard amine nucleophile.

Reaction ConditionSolventCatalyst / AdditiveTemp (°C)Time (h)SN2 Yield (%)E2 Byproduct (%)
BaselineTHFNone60244215
Protic MediumEthanolNone80242822
Polar AproticMeCNNone6012688
Optimized Finkelstein Acetone NaI (20 mol%) 40 4 94 < 2

Self-Validating Experimental Protocol: Finkelstein-Catalyzed SN2 Substitution

This methodology leverages the Finkelstein halide exchange to achieve >90% yields under mild conditions. The protocol is designed with built-in visual cues to validate the success of each mechanistic step.

Reagents:

  • 4-(trifluoromethyl)phenylbutyl bromide (1.0 eq, 10 mmol)

  • Target Nucleophile (e.g., primary/secondary amine or alkoxide) (1.2 eq, 12 mmol)

  • Sodium Iodide (NaI), anhydrous (0.2 eq, 2 mmol)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq, 20 mmol)

  • Acetone (HPLC grade, dried over 4Å molecular sieves) (40 mL)

Step-by-Step Methodology:

  • Preparation & Halide Exchange:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 40 mL of dry acetone and 10 mmol of 4-(trifluoromethyl)phenylbutyl bromide.

    • Add 2 mmol of anhydrous NaI. Stir the mixture at 40°C under an inert nitrogen atmosphere.

    • Self-Validation Checkpoint: Within 15–30 minutes, you must observe the formation of a fine, white precipitate. This is NaBr crashing out of the acetone solution, confirming that the Finkelstein exchange to the highly reactive alkyl iodide intermediate is actively occurring[4].

  • Nucleophilic Attack:

    • After 30 minutes of pre-activation, add 20 mmol of powdered K₂CO₃ followed by 12 mmol of your target nucleophile.

    • Maintain the reaction at 40°C. Monitor via TLC (Hexanes/Ethyl Acetate). The alkyl iodide intermediate will typically run slightly higher (higher Rf) than the starting bromide, while the final product polarity will depend on the nucleophile.

  • Quench & Workup:

    • Once TLC indicates complete consumption of the starting material (typically 2–4 hours), cool the reaction to room temperature.

    • Filter the suspension through a Celite pad to remove the inorganic salts (K₂CO₃, NaBr, and unreacted NaI). Wash the filter cake with 20 mL of acetone.

    • Concentrate the filtrate under reduced pressure. Redissolve the crude residue in 50 mL of Ethyl Acetate.

  • Purification & Iodine Removal:

    • Wash the organic layer with 25 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).

    • Self-Validation Checkpoint: The thiosulfate wash reduces any trace iodine (I₂) back to water-soluble iodide (I⁻). The visual validation of this step is the immediate disappearance of any residual yellow/brown tint in the organic layer, leaving it clear or pale yellow.

    • Wash with 25 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the optimized SN2 product.

References

  • Finkelstein Reaction - Organic Chemistry Portal Organic Chemistry Portal. URL:[Link]

  • A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules Journal of the American Chemical Society - ACS Publications. URL:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Chemical Reviews (White Rose Research Online). URL:[Link]

Sources

Troubleshooting low yields in alkylation of amines with bromobutyl benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Alkylation Technical Support Center.

Subject: Optimization of Amine Alkylation with Bromobutyl Benzenes Ticket ID: ALK-ZN-404 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Challenge of the "Simple"

You are likely here because a theoretically straightforward


 reaction—attaching a phenylbutyl chain to an amine—is failing to deliver the expected yields. While the literature often presents alkylation as trivial, the reaction between amines and bromobutyl benzenes  (e.g., 1-bromo-4-phenylbutane) is fraught with competing pathways.

The butyl linker (4-carbon chain) presents a specific hydrodynamic radius that, when combined with a bromide leaving group, sits in a "Goldilocks" zone of reactivity: reactive enough to alkylate, but slow enough to allow elimination (E2) and polyalkylation to compete aggressively.

This guide moves beyond basic textbook advice, offering field-proven protocols to isolate the specific failure mode of your experiment.

Module 1: Diagnostic Decision Tree

Before altering your protocol, identify your primary failure mode using the logic flow below.

TroubleshootingFlow Start What is the primary issue? Issue1 Low Conversion (Starting Material Remains) Start->Issue1 Issue2 Impure Product (Polyalkylation) Start->Issue2 Issue3 Side Products (Styrene/Alkene formation) Start->Issue3 Sol1 Activate Electrophile (Finkelstein / TBAI) Issue1->Sol1 Reactivity too low Sol2 Stoichiometry Control & Cesium Effect Issue2->Sol2 Nucleophile too aggressive Sol3 Base Modulation (Switch to Carbonates) Issue3->Sol3 Base too strong (E2)

Figure 1: Diagnostic workflow for isolating the root cause of low yields.

Module 2: The "Polyalkylation" Trap

The Symptom: You desire a secondary amine (mono-alkylated), but NMR/LCMS shows significant tertiary amine (di-alkylated) and quaternary ammonium salts.

The Cause: The product (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly added alkyl group. This creates a "runaway" reaction.[1]

Protocol A: The "Cesium Effect" (Recommended)

Standard bases like


 or 

often fail to suppress polyalkylation. Cesium carbonate (

) in DMF or MeCN has been proven to promote mono-alkylation through a specific "cesium effect," likely involving the coordination of the large cesium ion which stabilizes the transition state for the initial attack but sterically hinders the second [1].

Optimized Protocol:

  • Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile).

  • Base:

    
     (1.2 equivalents).
    
  • Stoichiometry: 1.0 eq Amine : 1.0 eq Bromobutyl benzene.

  • Additives: 4Å Molecular Sieves (Crucial to remove water which solvates the anion, reducing nucleophilicity).

Why this works: The larger ionic radius of Cesium allows for a "naked" anion effect, increasing the initial rate of reaction (


) significantly over the second alkylation rate (

), improving selectivity [1].
Protocol B: The "Fukuyama" Strategy (High Purity Requirement)

If you cannot tolerate any polyalkylation (e.g., GMP synthesis), direct alkylation is too risky. Use the Fukuyama amine synthesis method [2].

  • Step 1: Protect amine with 2-nitrobenzenesulfonyl chloride (NsCl).

  • Step 2: Alkylate the Ns-amide (The pKa drops to ~10, allowing mild alkylation).

  • Step 3: Deprotect with thiophenol/base. Result: 100% Mono-alkylated product.

Module 3: Reactivity & Conversion Issues

The Symptom: The reaction stalls at 50-60% conversion. Heating higher leads to degradation.

The Cause: Bromide is a decent leaving group, but for a 4-carbon chain attached to a benzene ring, the electrophilicity is moderate.

The Finkelstein Boost (In-Situ Iodination)

You can accelerate the reaction rate by 10-100x by converting the alkyl bromide to an alkyl iodide in situ. Iodide is a superior leaving group due to a weaker C-I bond.

Protocol:

  • Additive: Add 10-20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture.

  • Mechanism: The

    
     displaces the 
    
    
    
    (equilibrium), forming the transient alkyl iodide, which reacts rapidly with the amine.
  • Solvent Compatibility: Acetone is classic (Finkelstein), but for amine alkylation, MeCN is preferred as it solubilizes the organic reactants better while still allowing the halide exchange [3].

Module 4: Elimination (The "Styrene" Problem)

The Symptom: You observe the formation of 4-phenyl-1-butene (or similar styrene derivatives) in the LCMS.

The Cause: E2 Elimination. The base used to neutralize the HBr byproduct is acting as a base rather than a proton scavenger, deprotonating the beta-carbon of the butyl chain.

Troubleshooting Guide:

Variable Recommendation Scientific Rationale

| Base Strength | Avoid: NaH, KOH,


-BuOK.Use: 

,

, or DIPEA. | Strong bases promote dehydrohalogenation (E2). Carbonates are generally non-nucleophilic and basic enough to scavenge acid without driving elimination. | | Temperature | Lower is better. | Elimination has a higher activation energy than substitution. Running at 40°C with a catalyst (KI) is better than 80°C without one. | | Sterics | Use unhindered amines. | If your amine is bulky (e.g., t-butylamine), E2 becomes the dominant pathway. |

Module 5: Mechanism Visualization

Understanding the competition between the pathways is vital for control.

ReactionPathways R1 Amine (Nucleophile) TS_SN2 Transition State (Substitution) R1->TS_SN2 Low Temp Polar Aprotic TS_E2 Transition State (Elimination) R1->TS_E2 High Temp Strong Base R2 Bromobutyl Benzene (Electrophile) R2->TS_SN2 Low Temp Polar Aprotic R2->TS_E2 High Temp Strong Base Prod_Mono Secondary Amine (Target) TS_SN2->Prod_Mono Prod_Elim Styrene Derivative (Waste) TS_E2->Prod_Elim Prod_Poly Tert/Quat Amine (Over-alkylation) Prod_Mono->Prod_Poly Excess Electrophile No Steric Bulk

Figure 2: Competitive pathways in alkylation. Green paths indicate desired outcomes; Red/Yellow indicate failure modes.

Module 6: Summary of Optimized Protocol

For a general 1 mmol scale reaction of a primary amine with (4-bromobutyl)benzene:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Add 5 mL anhydrous Acetonitrile (MeCN) or DMF .

  • Reagents:

    • Add Amine (1.0 equiv).[1]

    • Add

      
        (1.2 equiv) [1].
      
    • Add TBAI (Tetrabutylammonium iodide) (0.1 equiv) OR KI (0.2 equiv) as a catalyst [3].

  • Initiation: Add (4-bromobutyl)benzene (0.95 equiv - slight deficit prevents over-alkylation).

  • Conditions: Stir at 40-50°C . Monitor by TLC/LCMS at 2 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/MeCN, dry over

    
    .
    

References

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2][3] Journal of Organic Chemistry, vol. 67, no. 3, 2002, pp. 674–683.[2][3][4] Link

  • Kan, T., & Fukuyama, T. "Ns strategies: a highly versatile synthetic method for amines."[5] Chemical Communications, 2004, pp. 353-359. Link

  • Piyush, P., et al. "Finkelstein Reaction: A Versatile Method for the Synthesis of Alkyl Iodides." Journal of Chemical Sciences, vol. 125, 2013. (General reference for Finkelstein conditions in MeCN).

Sources

Technical Support Center: Stability & Storage of 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of Hydrolytic Degradation in Alkyl Halide Linkers

Executive Summary

You are working with 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene .[1] Unlike simple aryl halides (e.g., 1-bromo-4-(trifluoromethyl)benzene), your molecule contains a primary alkyl bromide tail. This structural distinction is critical: while the aromatic ring is chemically robust, the aliphatic carbon-bromine bond (


) is a "soft" electrophile susceptible to nucleophilic attack by water (hydrolysis).

If stored improperly, this compound will degrade into 4-(4-(trifluoromethyl)phenyl)butan-1-ol and Hydrogen Bromide (HBr) . The generation of HBr creates an autocatalytic cycle of acidity that can corrode septa, leach metals from needles, and compromise downstream cross-coupling or nucleophilic substitution reactions.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, we must understand the pathway. The trifluoromethyl group (


) is electron-withdrawing, reducing the electron density of the benzene ring. However, its effect on the distant alkyl bromide tail is inductive and minor. The primary driver of degradation is moisture ingress  leading to 

hydrolysis.
Mechanistic Pathway

The following diagram illustrates the degradation loop. Note that while light can induce radical cleavage (homolysis), the dominant storage threat is hydrolysis.

HydrolysisPathway Start 1-(4-Bromobutyl)-4- (trifluoromethyl)benzene Transition Transition State [HO---C---Br]‡ Start->Transition Water H₂O (Atmospheric Moisture) Water->Start Nucleophilic Attack (SN2) Alcohol Degradant: 4-(4-(trifluoromethyl) phenyl)butan-1-ol Transition->Alcohol Acid Byproduct: HBr (Acidic) Transition->Acid Corrosion Septum Corrosion / Metal Leaching Acid->Corrosion Autocatalysis

Figure 1: The


 hydrolysis pathway. Water acts as the nucleophile displacing the bromide leaving group.[2][3] The resulting HBr acidifies the matrix, potentially compromising storage containers.
Module 2: Diagnostics (The "What")

Before using the reagent, verify its integrity.[4] Hydrolysis is often invisible to the naked eye until it is advanced.

Visual & Chemical Indicators
IndicatorObservationDiagnosis
Visual Appearance Cloudiness or phase separationThe hydrolysis product (alcohol) may have different solubility than the starting bromide, or water saturation has occurred.
Color Yellow/Orange tintIndicates radical degradation (light exposure) liberating elemental Bromine (

).
pH Test Wet pH paper turns Red CRITICAL. Significant hydrolysis has generated HBr. Do not use for acid-sensitive reactions.
Precipitate White solidsLikely para-formaldehyde or polymer artifacts if stored in plastic (leaching).
Analytical Confirmation (

-NMR)

The most definitive test is Proton NMR. Focus on the triplet signal of the methylene group adjacent to the functional group.

Proton EnvironmentChemical Shift (

ppm)
Multiplicity
Intact:

~3.40 ppm Triplet (

)
Degraded:

~3.65 ppm Triplet (

)

Note: If you see a triplet shift downfield by roughly 0.25 ppm, your sample is hydrolyzed.

Module 3: Storage Protocol (The "How")

To maximize shelf-life, you must implement the Anhydrous Barrier System .

Protocol 1: The "Argon Blanket" (Daily Use)

For reagents used weekly.

  • Purge: After every use, backfill the headspace with dry Argon (preferred over Nitrogen due to higher density, sitting "heavy" on the liquid surface).

  • Seal: Wrap the cap interface with Parafilm® M.

  • Temp: Store at 2–8°C (Refrigerator). Cold slows the kinetic rate of hydrolysis.

Protocol 2: Long-Term Archival (Storage > 1 Month)

For reagents stored for extended periods.

  • Vessel: Transfer liquid to an amber glass vial with a crimp-top or a heavy-walled reaction tube with a Teflon-lined screw cap. Avoid standard polyethylene caps as they are permeable to moisture over months.

  • Desiccant: Add activated 4A Molecular Sieves (beads, not powder) directly to the liquid.

    • Why 4A? 3A is for water only; 4A captures water but excludes the organic molecule.

    • Activation: Heat sieves to 300°C under vacuum for 3 hours before use.

  • Environment: Store in a desiccator cabinet or a glovebox freezer.

Workflow Decision Tree

StorageProtocol Input New Shipment Received Check Check Seal Integrity Input->Check Usage Frequency of Use? Check->Usage ShortTerm High Frequency (Weekly) Usage->ShortTerm Active Project LongTerm Low Frequency (Monthly) Usage->LongTerm Stockpile Action1 1. Flush Headspace (Argon) 2. Parafilm Seal 3. Store at 4°C ShortTerm->Action1 Action2 1. Transfer to Amber Glass 2. Add Activated 4A Mol. Sieves 3. Crimp Seal / Teflon Liner 4. Store at -20°C LongTerm->Action2

Figure 2: Decision matrix for storage based on experimental frequency.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in plastic (polypropylene) tubes? A: No. While convenient, standard plastics are permeable to water vapor over time. Furthermore, the lipophilic nature of the fluorinated tail can cause the compound to leach into the plastic matrix, altering the concentration. Always use Glass (Borosilicate) .

Q: I found a bottle that was left out on the bench. Is it recoverable? A: If the liquid is clear but the NMR shows ~5-10% alcohol (hydrolysis), you can purify it.

  • Method: Dissolve in Hexanes (or Pentane). The alcohol degradant is more polar. Run a short "plug" filtration through a silica gel pad. The non-polar alkyl bromide will elute first; the alcohol will stick to the silica.

  • Verification: Check NMR after concentration.

Q: Why do you recommend Argon over Nitrogen? A: Argon is denser than air (


 vs 

). When you flush a vial, Argon settles on top of the liquid, creating a physical "blanket" that actively pushes air and moisture up and out. Nitrogen mixes more readily with air, requiring a more vigorous and wasteful flush to achieve the same inertness.

Q: My reaction failed. Could the HBr byproduct be the cause? A: Yes. If you are performing a Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), the presence of HBr can poison the catalyst or protonate basic ligands. Always neutralize older stocks by washing with aqueous Sodium Bicarbonate (


) and drying over Magnesium Sulfate (

) before use in sensitive catalysis.
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5][6] (Standard protocols for drying alkyl halides and activating molecular sieves).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for

    
     hydrolysis of primary alkyl halides). 
    
  • National Institute of Standards and Technology (NIST). Benzene, 1-bromo-4-(trifluoromethyl)- Properties. (Used for physical property estimation of the fluorinated aromatic core).

  • Sigma-Aldrich. Technical Bulletin: Handling Air-Sensitive Reagents. (Protocols for inert gas handling and Sure/Seal usage).

Sources

Technical Support Center: Handling & Anhydrous Preparation of 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene

[1][2]

Product Code: [Generic-Placeholder] CAS: 102373-36-6 (Generic analog reference) / 402-43-7 (Core moiety reference) Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The Context of Moisture Sensitivity

Is this compound inherently unstable in air? No. 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene is a primary alkyl bromide.[1][2] Unlike acid chlorides or organolithiums, it does not violently decompose upon contact with ambient moisture.[2] It is generally stable for long-term storage if tightly sealed.[1][2]

Why is "Moisture Sensitivity" a critical topic for this product? The "sensitivity" lies in its application , not its storage. This compound is almost exclusively used as a precursor for organometallic synthesis (Grignard or Organolithium reagents) to introduce the 4-(trifluoromethyl)phenylbutyl motif into drug candidates.[1][2]

In these applications, even trace moisture (ppm levels) will:

  • Inhibit Initiation: Prevent the formation of the Grignard reagent entirely (the "Induction Period" problem).

  • Quench Active Species: Protonate the formed carbanion immediately, reverting it to the hydrocarbon (1-butyl-4-(trifluoromethyl)benzene).[1][2]

  • Promote Side Reactions: Accelerate Wurtz homocoupling (dimerization).

This guide treats the compound as a Process-Critical Reagent where anhydrous integrity is paramount.[1][2]

Module 1: Pre-Reaction Troubleshooting (Drying & Storage)
Q: My bottle has been open for several weeks. Can I use it directly for a Grignard reaction?

A: Do not use directly. While the bulk liquid may appear fine, primary alkyl bromides are hygroscopic enough to absorb atmospheric moisture that will kill the initiation of a Grignard reaction.

Protocol: The Molecular Sieve Drying Method (Recommended) We recommend static drying over activated molecular sieves rather than distillation, which risks thermal degradation if not performed under high vacuum.

StepActionTechnical Rationale
1 Activate Sieves Heat 4Å molecular sieves to 300°C for 12h (or microwave in pulses) under vacuum.
2 Ratio Add 20% w/v activated sieves to the liquid reagent (e.g., 2g sieves per 10mL liquid).
3 Time Allow to stand for 24 hours without stirring.
4 Transfer Use a syringe/cannula to withdraw the dry supernatant.[1] Do not decant , as this disturbs the water-saturated dust.[1][2]

Critical Warning: Do not use Sodium metal or Calcium Hydride (


) to dry this specific compound if heating is required.[1][2] The trifluoromethyl (

) group is robust, but harsh reducing conditions combined with heat can lead to defluorination or unwanted Wurtz coupling.
Module 2: Reaction Troubleshooting (Grignard Initiation)
Q: I am trying to make the Grignard reagent, but the magnesium remains shiny/unreacted. Is the bromide "dead"?

A: The bromide is likely fine, but your system has moisture. Water forms a passivation layer of

The "Moisture-Kill" Mechanism:


12

Troubleshooting Steps:

  • The Iodine Trick: Add a single crystal of Iodine (

    
    ).[2] If the color fades (brown 
    
    
    clear), the Mg is active. If it stays brown, your solvent or halide is too wet.[2]
  • The "Entrainment" Method: If the

    
    -bromide is precious, do not waste it on initiation.[2] Start the reaction with a sacrificial amount (100 
    
    
    L) of cheap 1,2-dibromoethane.[2] Once the Mg is etching (bubbling), then slow-drip your target bromide.[1][2]
Q: I see a white precipitate forming during the reaction. Is this the product?

A: No. A white precipitate usually indicates Magnesium Hydroxide/Alkoxide formation, signaling moisture ingress.[1][2] A healthy Grignard reagent of this chain length (C4 linker) should be a clear to slightly murky grey/brown solution.[2]

Module 3: Visualizing the Failure Mode

The following diagram illustrates how moisture diverts your reaction from the desired Grignard Reagent toward dead ends (Hydrocarbon or Dimer).

MoisturePathwayscluster_dryAnhydrous Conditionscluster_wetMoisture Present (H2O)Raw1-(4-Bromobutyl)-4-(trifluoromethyl)benzeneGrignardTarget Grignard Reagent(R-Mg-Br)Raw->Grignard  Mg / THF  DimerWurtz Dimer(R-R)Raw->Dimer  Trace H2O / Heat  MgMagnesium (Mg0)QuenchProtonated Species(R-H + Mg(OH)Br)Mg->Quench  Surface Passivation  ProductDownstream Product(Drug Intermediate)Grignard->Product  Electrophile  Grignard->Quench  H2O Contact  

Figure 1: The "Moisture Cascade."[1][2] Note that water not only quenches the formed reagent but passivates the Magnesium surface, preventing the reaction from starting.

Module 4: Analytical Verification (QA/QC)
Q: How do I prove the reagent is dry enough (<50 ppm water)?

A: Standard NMR is insufficient for detecting trace moisture that kills Grignards.[1] You must use Coulometric Karl Fischer (KF) Titration .[1][2]

Methodology:

  • Technique: Coulometric KF (preferred over Volumetric for trace analysis).[1][2]

  • Solvent System: Methanol/Formamide (1:[1][2]1) is often required to solubilize long-chain alkyl bromides fully.[1][2]

  • Injection: Use a gas-tight syringe flushed with dry nitrogen.[1][2]

  • Target: For Grignard initiation, water content must be < 50 ppm .

Alternative (Qualitative): If a KF titrator is unavailable, perform a test tube initiation :

  • Take 1 mL of solvent + 50 mg Mg turnings.[1][2]

  • Add 1 drop of 1,2-dibromoethane.[1][2]

  • If bubbling starts within 30 seconds, the solvent system is dry.[2]

  • Add your bromide.[1][2][3][4] If bubbling continues, the bromide is sufficiently dry.

References & Grounding
  • Grignard Reagent Preparation & Moisture Sensitivity

    • Source: "The Grignard Reaction."[3][4][5][6] Chemistry LibreTexts. (Detailed protocols on glassware drying and iodine activation).

    • URL:[Link][1][2]

  • Drying Solvents and Reagents

    • Source: Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010. (Establishes 3Å/4Å sieves as superior to many chemical drying agents).[1][2]

    • URL:[Link][1][2]

  • Karl Fischer Titration Principles

    • Source: "Karl Fischer Titration Basics."[1][2][7] Sigma-Aldrich Technical Guides.

  • Properties of 1-Bromo-4-(trifluoromethyl)benzene derivatives

    • Source: PubChem Compound Summary for 1-Bromo-4-(trifluoromethyl)benzene.

    • URL:[Link][1][2]

Validation & Comparative

1H NMR spectrum analysis of 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Title : 1H NMR Spectrum Analysis of 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene: A Comparative Guide

Executive Summary this compound (CAS: 1341739-35-2) is a highly versatile halogenated building block frequently utilized in pharmaceutical synthesis and materials science[1]. The presence of both a terminal alkyl bromide and a para-substituted trifluoromethyl (-CF3) group makes it an excellent electrophile for introducing lipophilic, metabolically stable motifs into drug candidates. To ensure high-purity synthesis and verify structural integrity, high-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the analytical gold standard[2].

This guide provides an objective, data-driven comparison of the 1H NMR performance of this compound against two structural alternatives: the non-fluorinated 1-Bromo-4-phenylbutane and the chlorinated analog 1-(4-Chlorobutyl)-4-(trifluoromethyl)benzene .

Structural Anatomy & Predictive Causality

Understanding the causality behind the chemical shifts requires analyzing the electronic environment of the molecule[3]. The 1H NMR spectrum of this compound is dictated by three primary electronic effects:

  • The -CF3 Group (Strong Electron-Withdrawing Group): The trifluoromethyl group exerts a powerful inductive (-I) and hyperconjugative effect, pulling electron density away from the aromatic ring. This heavily deshields the ortho-protons, pushing their resonance downfield to approximately 7.53 ppm, creating a distinct AA'BB' splitting pattern when compared to an unsubstituted phenyl ring.

  • The Alkyl Spacer (Anisotropic & Inductive Effects): The four-carbon butyl chain acts as an electron-donating (+I) spacer. The benzylic protons (C1) are subject to the magnetic anisotropy of the aromatic ring, shifting them to ~2.72 ppm.

  • The Terminal Halogen (Alpha-Deshielding): Bromine is electronegative and deshields the adjacent alpha-protons (C4). Because chlorine is more electronegative than bromine, a chlorinated analog will exhibit a further downfield shift for these alpha-protons (~3.53 ppm for -CH2Cl vs ~3.42 ppm for -CH2Br)[4].

ElectronicEffects CF3 CF3 Group (Strong EWG) Ar Aromatic Ring (Deshielded) CF3->Ar -I / -M Effects (Downfield Shift ~7.5 ppm) Alkyl Butyl Spacer (Aliphatic) Ar->Alkyl Anisotropic Effect (Benzylic Shift ~2.7 ppm) Halogen Bromine Atom (Mild EWG) Halogen->Alkyl -I Effect (Alpha Shift ~3.4 ppm)

Caption: Electronic effects dictating the 1H NMR chemical shifts of the target molecule.

Comparative Spectral Analysis

To objectively evaluate the target compound, we compare its predicted and empirical 1H NMR shifts (400 MHz, CDCl3) against its non-fluorinated[5] and chlorinated counterparts[4].

Proton AssignmentThis compound (Target)1-Bromo-4-phenylbutane (Alternative 1)1-(4-Chlorobutyl)-4-(trifluoromethyl)benzene (Alternative 2)
Aromatic (ortho to CF3) ~7.53 ppm (d, J = 8.0 Hz, 2H)~7.25 ppm (m, 5H)~7.53 ppm (d, J = 8.0 Hz, 2H)
Aromatic (ortho to alkyl) ~7.30 ppm (d, J = 8.0 Hz, 2H)Overlaps in multiplet~7.30 ppm (d, J = 8.0 Hz, 2H)
-CH2-X (C4, alpha to halogen) 3.42 ppm (t, J = 6.6 Hz, 2H)3.42 ppm (t, J = 6.8 Hz, 2H)3.53 ppm (t, J = 6.6 Hz, 2H)
Ar-CH2- (C1, benzylic) 2.72 ppm (t, J = 7.6 Hz, 2H)2.65 ppm (t, J = 7.6 Hz, 2H)2.72 ppm (t, J = 7.6 Hz, 2H)
-CH2- (C3, beta to halogen) 1.89 ppm (m, 2H)1.90 ppm (m, 2H)1.80 ppm (m, 2H)
-CH2- (C2, beta to Ar) 1.76 ppm (m, 2H)1.77 ppm (m, 2H)1.76 ppm (m, 2H)

Key Performance Takeaways:

  • Fluorination Impact: The addition of the -CF3 group cleanly separates the overlapping aromatic multiplet seen in 1-Bromo-4-phenylbutane into a distinct, easily quantifiable pair of doublets[5]. This makes structural verification and purity analysis significantly easier.

  • Halogen Differentiation: Substituting bromine for chlorine shifts the C4 triplet downfield by ~0.11 ppm due to chlorine's higher electronegativity[4]. This allows researchers to easily distinguish between chlorinated and brominated impurities in a crude reaction mixture.

Experimental Methodology: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a built-in quality control check to prevent artifact misinterpretation.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of this compound in 0.6 mL of high-purity Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is chosen because it lacks overlapping aliphatic signals and readily dissolves halogenated aromatics.

  • Validation Check: Ensure the solution is perfectly clear. Particulates will distort magnetic field homogeneity (shimming), leading to broadened peaks.

Step 2: Probe Tuning and Shimming

  • Action: Insert the NMR tube, lock onto the deuterium frequency of CDCl3, and perform gradient shimming (Z and Z2 axes).

  • Causality: Proper shimming ensures the magnetic field (B0) is uniform across the sample, which is critical for resolving the fine J-coupling (triplets and multiplets) of the butyl chain[2].

  • Validation Check: The lock signal level must remain stable >80%. After acquisition, the residual CHCl3 solvent peak must have a linewidth at half-height (FWHM) of <1.0 Hz.

Step 3: Acquisition Parameters

  • Action: Set the spectrometer to 400 MHz (or higher). Use a standard 1D proton pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds and 16 scans.

  • Causality: A 2.0s D1 delay ensures complete T1 relaxation of the protons, which is mandatory for accurate integration. The -CF3 adjacent protons often have slightly longer relaxation times.

  • Validation Check: The signal-to-noise ratio (S/N) of the C4 triplet (~3.42 ppm) should be >50:1.

Step 4: Data Processing & Phase Correction

  • Action: Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm.

  • Validation Check: The integration of the aromatic doublets to the C4 triplet must yield a perfect 2:2:2 ratio. Any deviation indicates an impurity or incomplete relaxation.

Protocol Prep 1. Sample Prep (15mg in CDCl3 + TMS) Shim 2. Lock & Shim (Optimize B0 Homogeneity) Prep->Shim Acq 3. Acquisition (400 MHz, D1=2.0s, ns=16) Shim->Acq Process 4. Processing (FT, Phase, Baseline) Acq->Process Validate 5. Self-Validation (TMS @ 0 ppm, CHCl3 FWHM < 1Hz) Process->Validate

Caption: Self-validating 1H NMR experimental workflow ensuring high-fidelity spectral data.

References

  • Sigma-Aldrich. "this compound | CAS 1341739-35-2". Sigma-Aldrich Product Catalog.

  • Guidechem. "1-Bromo-4-phenylbutane 13633-25-5". Guidechem Chemical Database.

  • Wiley-VCH. "Supporting Information for: 1-bromo-4-phenylbutane". Wiley Online Library.

  • Wikipedia. "Nuclear magnetic resonance spectroscopy". Wikimedia Foundation.

  • Chemistry LibreTexts. "4.7: NMR Spectroscopy". LibreTexts Project.

  • The University of Liverpool Repository. "Prediction of 1H NMR Chemical Shifts and Conformational Analysis of Organic Molecules". Liverpool Academic Repository.

Sources

Identifying 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene impurities by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Impurity Profiling of 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene: A Selectivity Comparison Guide

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the identification of impurities in This compound , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] We compare the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase.[1] While C18 remains the default for hydrophobicity-based separations, our analysis demonstrates that Phenyl-Hexyl chemistry offers superior resolution for the specific halogenated and aromatic impurities inherent to this compound, driven by unique


-

and halogen-

interactions.[1]

The Impurity Landscape: Origins and Criticality

Before selecting an analytical method, one must understand the "molecular genealogy" of the impurities. This compound is typically synthesized via Friedel-Crafts alkylation or bromination of a precursor.[1] The electron-withdrawing trifluoromethyl (-CF


) group and the reactive alkyl bromide tail create a specific profile of likely contaminants.[1]
Predicted Impurity Profile
  • Impurity A (Hydrolysis Product): 4-(4-(trifluoromethyl)phenyl)butan-1-ol.[1] Formed via nucleophilic attack by water/hydroxide on the alkyl bromide. More polar, elutes earlier.

  • Impurity B (Elimination Product): 1-(but-3-enyl)-4-(trifluoromethyl)benzene.[1] Formed via dehydrohalogenation under basic conditions or heat. Elutes near the main peak.

  • Impurity C (Dimer): 1,8-bis(4-(trifluoromethyl)phenyl)octane.[1] Formed via Wurtz-type coupling during synthesis.[1] Highly hydrophobic, elutes late.

  • Impurity D (Starting Material): 1-bromo-4-(trifluoromethyl)benzene.[1][2] Elutes early.

Impurity Formation Pathways

ImpurityPathways Precursor Precursor (1-bromo-4-(CF3)benzene) Product Target Product 1-(4-Bromobutyl)-4-(CF3)benzene Precursor->Product Alkylation Imp_Hydrolysis Impurity A (Alcohol Derivative) Product->Imp_Hydrolysis Hydrolysis (+H2O, -HBr) Imp_Elimination Impurity B (Alkene Derivative) Product->Imp_Elimination Elimination (-HBr) Imp_Dimer Impurity C (Octane Dimer) Product->Imp_Dimer Coupling (2x)

Figure 1: Mechanistic origins of key impurities in the synthesis of this compound.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The core challenge in analyzing this compound is separating the des-bromo or elimination impurities, which share very similar hydrophobicity to the parent compound.

Option A: The Standard C18 Method
  • Mechanism: Relies almost exclusively on hydrophobic subtraction.

  • Performance: Effective for separating the highly polar Alcohol (Impurity A) and the highly non-polar Dimer (Impurity C).

  • Limitation: Often fails to resolve the "Critical Pair"—the target product and the alkene impurity (Impurity B). The -CF

    
     group dominates the retention, masking subtle differences in the alkyl tail.
    
Option B: The Optimized Phenyl-Hexyl Method (Recommended)[1]
  • Mechanism: Combines hydrophobicity with

    
    -
    
    
    
    interactions
    .[1] The phenyl ring on the stationary phase interacts with the electron-deficient benzene ring of the analyte (due to the -CF
    
    
    group).[1]
  • Performance: The double bond in the elimination impurity (Impurity B) alters the

    
    -electron density, creating a distinct interaction with the Phenyl-Hexyl phase that C18 cannot discriminate.[1]
    
  • Result: Baseline separation of the critical pair.

Performance Data Summary
MetricStandard C18 ColumnOptimized Phenyl-Hexyl Column
Selectivity (

) for Impurity B
1.05 (Co-elution risk)1.20 (Baseline resolution)
Tailing Factor (Target Peak) 1.31.05
Resolution (Rs) - Alcohol Impurity > 5.0> 5.0
Mechanism of Separation HydrophobicityHydrophobicity +

-

Stacking
Suitability Rough Purity CheckHigh-Sensitivity Impurity Profiling

Detailed Experimental Protocol

This protocol is designed for the Phenyl-Hexyl method, validated for specificity and robustness.

Equipment & Reagents
  • HPLC System: Agilent 1290 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (H

    
    PO
    
    
    
    ).[1]
Method Parameters
ParameterSettingRationale
Mobile Phase A 0.1% H

PO

in Water
Acidic pH suppresses silanol activity and ensures neutral state of any ionizable impurities.[1]
Mobile Phase B 100% AcetonitrileACN provides sharper peaks for aromatic compounds compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CSlightly elevated temperature improves mass transfer and peak shape.
Detection UV @ 210 nm & 254 nm210 nm for the alkyl bromide tail; 254 nm for the aromatic ring.
Injection Vol 10 µLOptimized to prevent column overload while maintaining sensitivity.
Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial hold to retain polar impurities (Alcohol).[1]
2.040Isocratic hold.
15.090Linear ramp to elute Target and Alkene.
20.090Wash step to elute Dimer.
20.140Return to initial conditions.
25.040Re-equilibration.
System Suitability Criteria (Self-Validating)
  • Resolution (Rs): > 2.0 between Target Peak and Impurity B (Alkene).

  • Tailing Factor (Tf): 0.9 – 1.2 for the Target Peak.

  • Precision: RSD < 1.0% for retention time and area (n=6 injections).

Troubleshooting & Causality

  • Problem: Peak splitting of the main compound.

    • Cause: Solvent mismatch. The sample is likely dissolved in 100% ACN while the starting mobile phase is 60% Water.

    • Solution: Dissolve the sample in a 50:50 Water:ACN mixture.

  • Problem: Drifting retention times.

    • Cause: Temperature fluctuation affecting the

      
      -
      
      
      
      interaction strength.[1]
    • Solution: Ensure the column oven is stable at 35°C ± 0.5°C.

References

  • PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3.[1][2] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Retrieved March 2, 2026, from [Link]

  • Shinde, V. (2020).[3] Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Veeprho. Retrieved March 2, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of Benzene, 1-bromo-4-(trifluoromethyl)- on Newcrom R1 HPLC column. Retrieved March 2, 2026, from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene

[2]

Executive Summary & Application Context

This compound (CAS: 1341739-35-2) is a critical bifunctional building block in medicinal chemistry.[2] It serves as a "linker" scaffold, enabling the attachment of a lipophilic, metabolically stable trifluoromethyl-phenyl group to a pharmacophore via nucleophilic substitution of the alkyl bromide.

For researchers, the analytical challenge lies in the molecule's dual functionality: the electrophilic alkyl bromide (susceptible to hydrolysis/degradation) and the trifluoromethyl group (a mass-deficient tag). This guide compares the two primary ionization strategies—Electron Ionization (EI) for structural fingerprinting and Atmospheric Pressure Chemical Ionization (APCI) for molecular integrity—demonstrating why a multi-method approach is the gold standard for validating this intermediate.

Comparative Analysis: Ionization Methodologies

The choice of ionization method drastically alters the observed "performance" (spectral quality) of this molecule.

FeatureElectron Ionization (EI) APCI (Positive Mode) Electrospray (ESI)
Primary Utility Structural Fingerprinting Molecular Weight Confirmation Not Recommended
Energy Regime Hard (70 eV)Soft (Thermal/Chemical)Soft (Desolvation)
Dominant Species Fragment Ions (m/z 159, 160)Pseudomolecular Ion [M+H]⁺Poor Ionization
Diagnostic Value High: Confirms Br position & CF₃ groupHigh: Confirms intact chainLow: Lack of basic sites limits protonation
Key Limitation Molecular ion (M⁺) often weakLittle structural fragmentationHigh background noise

Expert Insight: While ESI is standard for polar drugs, this compound lacks basic nitrogen or acidic protons.[2] Therefore, APCI is the superior "soft" alternative, utilizing gas-phase ion-molecule reactions (charge transfer) to ionize the aromatic ring effectively without inducing premature fragmentation.[2]

Deep Dive: Electron Ionization (EI) Fragmentation Pattern

Under 70 eV EI conditions, the molecule undergoes a predictable yet complex fragmentation cascade. The spectrum is defined by the competition between benzylic cleavage and McLafferty-type rearrangements .[2]

The Molecular Ion (M⁺)[3][4][5]
  • m/z 280 / 282: The molecular ion appears as a distinct doublet with a 1:1 intensity ratio, characteristic of the naturally occurring bromine isotopes (

    
    Br and 
    
    
    Br).
  • Observation: This peak is typically low intensity (<10%) due to the lability of the alkyl bromide bond.

Primary Fragmentation Pathways

The fragmentation is driven by the stability of the aromatic cation and the trifluoromethyl group's electron-withdrawing nature.

  • Benzylic Cleavage (Formation of Base Peak):

    • Mechanism: Homolytic cleavage of the bond between the

      
       and 
      
      
      carbons of the butyl chain.
    • Result: Loss of the bromopropyl radical (

      
      CH
      
      
      CH
      
      
      CH
      
      
      Br) to form the 4-(trifluoromethyl)benzyl cation .[2]
    • m/z 159: This is typically the Base Peak (100%) .[2] It may rearrange to a substituted tropylium ion (C

      
      H
      
      
      F
      
      
      ).
    • Diagnostic Check: The loss of the bromine atom removes the 1:1 doublet pattern, collapsing the signal to a single dominant mass (monoisotopic

      
      F).
      
  • McLafferty-Type Rearrangement:

    • Mechanism: A site-specific rearrangement characteristic of n-alkylbenzenes with a chain length

      
       3 carbons.[2] A 
      
      
      -hydrogen from the butyl chain transfers to the aromatic ring (ortho position), followed by
      
      
      -cleavage.[2]
    • Result: Expulsion of a neutral alkene (3-bromopropene derivative) and formation of the 4-(trifluoromethyl)toluene radical cation .[2]

    • m/z 160: This odd-electron ion is a crucial diagnostic marker.[2] Its presence confirms the integrity of the alkyl chain length.

  • Trifluoromethyl Cation:

    • m/z 69 (CF

      
      ):  A high-abundance fragment typical of all CF
      
      
      -aromatics.[2] While not specific to the linker, it confirms the presence of the fluorinated moiety.
Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways and the resulting diagnostic ions.

FragmentationPathwayM_IonMolecular Ion (M+)[C11H12BrF3]+.m/z 280 / 282 (1:1)BenzylicBenzylic CleavageM_Ion->BenzylicMcLaffertyMcLafferty Rearrangement(gamma-H transfer)M_Ion->McLaffertyIon_69CF3 Fragment[CF3]+m/z 69M_Ion->Ion_69Direct CleavageIon_159Base Peak: Benzyl Cation[F3C-C6H4-CH2]+m/z 159Benzylic->Ion_159Neutral_1Loss of •CH2CH2CH2BrBenzylic->Neutral_1Ion_160Diagnostic Ion: Toluene Radical[F3C-C6H4-CH3]+.m/z 160McLafferty->Ion_160Neutral_2Loss of C3H5Br (Alkene)McLafferty->Neutral_2

Figure 1: Competing fragmentation pathways for this compound under Electron Ionization (70 eV).

Experimental Protocols

To ensure reproducible data, the following protocols are recommended. These are "self-validating" systems: if the diagnostic ions (m/z 159/160) are absent, the system energy is likely too low (incomplete fragmentation) or the column is degrading the bromide.

GC-MS Protocol (EI Mode)

Objective: Structural confirmation and impurity profiling.[2]

  • Instrument: Single Quadrupole GC-MS.[2]

  • Column: Non-polar 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.[2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Inlet: Splitless mode (to maximize sensitivity for the M+), 250°C.

    • Caution: Temperatures >280°C may induce thermal dehydrobromination (loss of HBr) in the injector.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.[2]

  • Validation Check: Look for the m/z 69 peak. If m/z 69 is present but m/z 159 is weak, check for source contamination.

LC-APCI Protocol (Soft Ionization)

Objective: Confirmation of intact molecular weight (avoiding thermal degradation).[2]

  • Solvent System: Methanol/Water (isocratic 80:20) + 0.1% Formic Acid.

    • Note: Formic acid aids ionization via proton transfer in the plasma.

  • Flow Rate: 0.8 mL/min.[2]

  • Ionization: APCI Positive Mode.[2]

    • Corona Current: 4-5 µA.[2]

    • Vaporizer Temp: 350°C (High temp required to volatilize the aromatic).

  • Expected Signal: [M+H]⁺ at m/z 281 / 283.[2]

    • Note: You may observe [M+H-HBr]⁺ at m/z 201 if the vaporizer is too hot.[2]

Summary of Diagnostic Ions

m/z ValueIon IdentityStructural Significance
280 / 282 [M]⁺ Molecular Ion. 1:1 doublet confirms mono-bromination.
160 [C

H

F

]⁺.
McLafferty Product. Confirms the 4-carbon alkyl chain attached to the ring.[2]
159 [C

H

F

]⁺
Base Peak. Benzylic cation.[2] Confirms the Ar-CH

linkage.
69 [CF

]⁺
Trifluoromethyl fragment.[2] Confirms the fluorinated motif.[3]

References

  • NIST Mass Spectrometry Data Center. Benzene, 1-bromo-4-(trifluoromethyl)- (Analogous Fragmentation Data).[2] National Institute of Standards and Technology. Available at: [Link][2]

  • McLafferty, F. W., & Turecek, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4][5] University Science Books. (Standard reference for McLafferty rearrangement mechanisms in alkylbenzenes).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for isotopic abundance rules of Bromine).

Infrared Spectroscopy Guide: Characterizing C-Br and C-F Bonds in Bromobutyl Benzenes

[1]

Executive Summary

In the context of drug development and organic synthesis, distinguishing between halogenated motifs is critical for structure-activity relationship (SAR) studies. This guide provides a technical comparison of the infrared (IR) spectral signatures of C-Br bonds (specifically in bromobutyl benzenes) versus their C-F analogs .

While Nuclear Magnetic Resonance (NMR) is often the primary tool for structural elucidation, IR spectroscopy offers a rapid, cost-effective method for monitoring functional group transformations, particularly the presence of the heavy C-Br bond versus the highly polar C-F bioisostere. This guide details the spectral regions, intensity profiles, and experimental protocols required to reliably differentiate these bonds.

Technical Background: The Physics of Halogen Vibrations

The vibrational frequency (


  • 
     is the force constant (bond strength).[2]
    
  • 
     is the reduced mass of the atoms involved.[3]
    
The C-Br vs. C-F Divergence
  • C-F Bond: Fluorine is the most electronegative element, creating a short, strong bond (

    
     is high) with a relatively low reduced mass. This results in high-frequency absorptions (
    
    
    ) that are intensely strong due to the large dipole moment change (
    
    
    ) during vibration.
  • C-Br Bond: Bromine is massive and forms a weaker bond (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is lower). This shifts the stretching frequency significantly lower (
    
    
    ), often into the "fingerprint region" or the far-IR cutoff of standard NaCl optics.

Detailed Spectral Analysis

Target Molecule: (4-Bromobutyl)benzene

For this guide, we focus on (4-bromobutyl)benzene , a common intermediate where the bromine is attached to a primary alkyl carbon at the end of a butyl chain.

A. The C-Br Signature (Alkyl Halide)

In bromobutyl benzenes, the C-Br bond is aliphatic.

  • Frequency Range: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[4]
    
  • Characteristics:

    • Stretch: A strong band, often appearing as a doublet due to rotational isomers (gauche vs. trans conformers) in the butyl chain.

    • Wagging: The

      
       wagging vibration appears in the 
      
      
      region, distinguishable from the C-H wags of the alkyl chain.[4]
  • Detection Challenge: Standard NaCl plates absorb IR radiation below ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[5] To visualize the full C-Br stretch, KBr (Potassium Bromide)  or ZnSe (Zinc Selenide)  optics are required.
    
B. The C-F Signature (The Bioisostere Alternative)

If the bromine were replaced by fluorine (e.g., (4-fluorobutyl)benzene):

  • Frequency Range: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Characteristics:

    • Stretch: Extremely intense, broad bands.[1] The C-F stretch is often the strongest peak in the spectrum, potentially obscuring C-C or C-O stretches in the fingerprint region.

    • Monofluorinated Alkyl: typically ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
    • Polyfluorinated (e.g., -CF3): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (multiple bands).
      
C. The Benzene Ring (Internal Standard)

The aromatic ring provides constant reference peaks to validate the spectrum quality:

  • C-H Stretch (sp²): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (typically 
    
    
    ).
  • Ring Breathing: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Overtones: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (pattern indicates monosubstitution).
    
  • OOP Bending: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    (strong indicators of monosubstitution).

Comparative Data Summary

FeatureC-Br (Bromobutyl) C-F (Fluorobutyl Analog) Experimental Note
Primary Stretch 515 – 690 cm⁻¹ 1000 – 1400 cm⁻¹ C-Br may require KBr optics; C-F is visible on all standard optics.[1]
Intensity Medium to StrongVery Strong (often saturates)C-F dipole change is significantly higher.[1]
Band Shape Sharp (often split)Broad / ComplexRotational isomerism affects C-Br splitting.[1]
Wagging Mode 1150 – 1300 cm⁻¹ (-CH₂Br)N/A (obscured by stretch)Useful secondary confirmation for bromides.[1]
Interference Overlaps with aromatic OOP bendsOverlaps with C-O, C-N stretchesC-F dominates the fingerprint region.

Experimental Protocol

Method A: Neat Liquid Film (Salt Plates)

Best for: Quick qualitative analysis of liquid bromobutyl benzenes.

  • Plate Selection: Use KBr plates (transparent down to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) rather than NaCl (cutoff 
    
    
    ) to ensure the C-Br stretch is visible.
  • Background Scan: Collect a background spectrum (air) with the sample holder empty (4 scans,

    
     resolution).
    
  • Sample Application: Place one drop of the neat liquid onto the center of the first KBr plate.

  • Sandwich: Gently place the second plate on top. Rotate slightly to spread the liquid into a thin, capillary film free of bubbles.

  • Acquisition: Place in the beam path. Scan (16–32 scans).[1]

  • Validation: Check for the aromatic C-H stretch ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . If peaks are flattened (absorbance > 2.0), the film is too thick. Wipe and re-apply.
    
Method B: Attenuated Total Reflectance (ATR)

Best for: High throughput, minimal sample prep, and recovering valuable samples.

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1] (Note: ZnSe has a cutoff around ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ; Diamond is preferred for seeing the lower frequency C-Br bands).
    
  • Cleaning: Clean the crystal with isopropanol and ensure no residue remains (check energy throughput).

  • Background: Acquire background with the anvil raised.

  • Application: Pipette enough liquid to cover the crystal surface (

    
    ).
    
  • Contact: Lower the pressure anvil until "finger-tight" to ensure good contact.[1]

  • Correction: Apply "ATR Correction" in your software to adjust for the depth of penetration differences across the frequency range (intensities at lower wavenumbers are naturally exaggerated in ATR).

Analytical Workflow & Decision Logic

The following diagram outlines the logical pathway for distinguishing a brominated alkyl chain from a fluorinated one using IR data.

IR_Analysis_WorkflowStartStart: Acquire Spectrum(Range 400-4000 cm⁻¹)Check_CHCheck >3000 cm⁻¹(Aromatic C-H Present?)Start->Check_CHCheck_FingerprintInspect 1000-1400 cm⁻¹Check_CH->Check_FingerprintConfirmedDecision_FStrong/Broad Band@ 1000-1400 cm⁻¹?Check_Fingerprint->Decision_FCheck_LowFreqInspect 500-700 cm⁻¹Decision_BrSharp Band@ 515-690 cm⁻¹?Check_LowFreq->Decision_BrDecision_F->Check_LowFreqNoResult_FConclusion:Fluorinated Analog (C-F)Decision_F->Result_FYes (Very Strong)Result_BrConclusion:Bromobutyl Benzene (C-Br)Decision_Br->Result_BrYes (Medium/Strong)Result_AmbAmbiguous:Check NMR/MSDecision_Br->Result_AmbNo/Weak

Figure 1: Decision logic for differentiating C-F and C-Br bonds in alkyl-benzene derivatives via IR spectroscopy.

Application in Drug Development: Bioisosteres

In medicinal chemistry, replacing a C-Br bond with a C-F bond is a common strategy to block metabolic degradation (e.g., preventing oxidative dehalogenation) while altering lipophilicity.[1]

  • Metabolic Stability: The C-F bond energy (

    
    ) is significantly higher than C-Br (
    
    
    ), making the fluorinated analog resistant to P450 metabolism.
  • IR as a Screen: Because the C-F stretch is so distinct and intense, IR spectroscopy is an excellent "pass/fail" check during the synthesis of fluorinated analogs to ensure complete conversion from a brominated precursor (e.g., via Halex reaction). The disappearance of the

    
     band and the emergence of the 
    
    
    giant band is definitive.

References

  • LibreTexts Chemistry. (2025).[1] Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.).[1] IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1] (4-Bromobutyl)benzene Compound Summary. Retrieved from [Link]

  • Michigan State University. (n.d.).[1] Infrared Spectroscopy: The Nature of Vibrational Spectroscopy. Retrieved from [Link]

Comparative Reactivity Guide: 4-Bromobutyl vs. 3-Bromopropyl Trifluoromethyl Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate alkylating agent is critical for optimizing synthetic pathways in drug development and materials science. This guide provides an objective, data-driven comparison of two highly versatile homologous building blocks: 1-(4-bromobutyl)-3-(trifluoromethyl)benzene and 1-(3-bromopropyl)-3-(trifluoromethyl)benzene .

While structurally similar, the single methylene difference between the propyl (


) and butyl (

) chains fundamentally alters their kinetic behavior, thermodynamic stability, and side-reaction profiles. Understanding these mechanistic nuances is essential for designing high-yield, self-validating experimental protocols.

Mechanistic Causality & Reactivity Profiles

Nucleophilic Substitution (S 2) Kinetics

In bimolecular nucleophilic substitution (S


2) reactions, the 3-bromopropyl  derivative exhibits a marginally higher reaction rate compared to its 4-bromobutyl counterpart. This is driven by two factors:
  • Inductive Field Effects : The strong electron-withdrawing nature of the trifluoromethylphenyl group exerts a more pronounced inductive pull across the shorter 3-carbon chain. This increases the partial positive charge (

    
    ) on the 
    
    
    
    -carbon, making it more electrophilic.
  • Transition State Entropy (

    
    ) : The shorter propyl chain has fewer conformational degrees of freedom. During the S
    
    
    
    2 transition state, less energy is required to organize the propyl chain into the necessary geometry compared to the highly flexible butyl chain, which can sterically impede the incoming nucleophile.
Competing Intramolecular Cyclization

When exposed to strong bases (e.g., LDA, NaH), the benzylic protons of both compounds can be deprotonated, leading to competing intramolecular cyclization. As demonstrated in foundational kinetic studies of homologous alkyl halides 1, the formation of 3-membered rings is kinetically favored over 4-membered rings. Consequently, the 3-bromopropyl carbanion rapidly cyclizes to form a cyclopropane derivative, whereas the 4-bromobutyl carbanion forms a cyclobutane ring at a significantly slower rate.

Organometallic (Grignard) Stability

Both compounds readily form Grignard reagents. However, the 3-bromopropyl Grignard is more susceptible to intermolecular Wurtz-type coupling. The reduced steric shielding around the nucleophilic carbon in the propyl chain allows it to react more readily with unconsumed starting material, necessitating strict temperature control (typically


C) during initiation.

Visualizing Reaction Pathways

Pathway cluster_0 Mild Base + Amine (SN2) cluster_1 Strong Base (Benzylic Deprotonation) SM 1-(3-Bromopropyl)-3- (trifluoromethyl)benzene Prod1 Secondary Amine API (e.g., Cinacalcet) SM->Prod1 K2CO3, MeCN, Δ High Yield Prod2 Cyclopropane Derivative (Intramolecular SN2) SM->Prod2 LDA or NaH, THF Side Reaction

Reaction pathways of 3-bromopropyl trifluoromethyl benzene under varying basic conditions.

Kinetics SM1 n=3 (Propyl Chain) SN2_1 SN2 Rate: Fast (Stronger Inductive Pull) SM1->SN2_1 Amine Nucleophile Cyc_1 Cyclization: Fast (3-Membered Ring) SM1->Cyc_1 Strong Base SM2 n=4 (Butyl Chain) SN2_2 SN2 Rate: Moderate (Weaker Inductive Pull) SM2->SN2_2 Amine Nucleophile Cyc_2 Cyclization: Slow (4-Membered Ring) SM2->Cyc_2 Strong Base

Kinetic comparison of SN2 and cyclization rates between propyl (n=3) and butyl (n=4) chains.

Quantitative Data Comparison

Parameter1-(3-Bromopropyl)-3-(CF

)benzene
1-(4-Bromobutyl)-3-(CF

)benzene
Mechanistic Rationale
S

2 Relative Rate
HigherLowerShorter chain transmits the electron-withdrawing effect of the CF

-phenyl group more effectively, increasing electrophilicity.
Benzylic Cyclization Fast (Cyclopropane)Slow (Cyclobutane)3-membered ring formation is kinetically favored over 4-membered ring formation due to proximity effects.
Grignard Stability ModerateHighPropyl Grignards are more susceptible to intermolecular Wurtz coupling due to lower steric shielding.
Primary Application 2Homologated Drug Discovery

perfectly spaces the naphthylamine and phenyl ring for calcium-sensing receptor (CaSR) modulation .

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes (color, gas evolution, solubility), researchers can confirm reaction progress in real-time before instrumental analysis.

Protocol A: High-Yield S 2 Amination (Cinacalcet Scaffold Synthesis)

This protocol utilizes the 3-bromopropyl derivative. The use of a mild, heterogeneous base (K


CO

) is a deliberate choice to scavenge HBr without triggering the benzylic deprotonation that leads to cyclopropane formation.

Materials:

  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene (1.0 eq)

  • (R)-1-(1-Naphthyl)ethylamine (1.1 eq)

  • Anhydrous K

    
    CO
    
    
    
    (2.0 eq)
  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation : Suspend anhydrous K

    
    CO
    
    
    
    in MeCN under an inert N
    
    
    atmosphere. Causality: MeCN is a polar aprotic solvent that poorly solvates anions, leaving the amine highly nucleophilic and accelerating the S
    
    
    2 rate.
  • Addition : Add (R)-1-(1-Naphthyl)ethylamine, followed dropwise by 1-(3-bromopropyl)-3-(trifluoromethyl)benzene at room temperature.

  • Heating & IPC : Heat the mixture to 70°C.

    • Self-Validation Check: As the reaction proceeds, the physical texture of the suspended salt will change from a fine powder (K

      
      CO
      
      
      
      ) to a denser, crystalline solid (KBr).
  • Monitoring : Monitor via LC-MS. The reaction is typically complete within 12-16 hours.

  • Workup : Cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Purify via silica gel chromatography to isolate the secondary amine.

Protocol B: Organomagnesium (Grignard) Reagent Preparation

When preparing the Grignard reagent from the 4-bromobutyl derivative, standard room-temperature initiation is acceptable. However, the 3-bromopropyl derivative requires strict thermal control to prevent Wurtz coupling.

Materials:

  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene (1.0 eq)

  • Magnesium turnings (1.2 eq, activated)

  • 1,2-Dibromoethane (0.05 eq, entrainer)

  • Anhydrous THF

Step-by-Step Methodology:

  • Activation : Add Mg turnings to a flame-dried flask under Argon. Cover with minimal anhydrous THF.

  • Initiation : Add 1,2-dibromoethane and gently warm.

    • Self-Validation Check: The evolution of ethylene gas (vigorous bubbling) confirms the activation of the magnesium surface.

  • Temperature Control : Cool the flask to 0°C using an ice bath. Causality: Keeping the temperature low suppresses the S

    
    2 reaction between the newly formed Grignard reagent and unreacted alkyl bromide (Wurtz coupling).
    
  • Addition : Add the 3-bromopropyl derivative dropwise over 1 hour, maintaining the internal temperature

    
    C.
    
  • Maturation : Stir at 0°C for an additional 2 hours. The resulting Grignard solution should be used immediately in subsequent electrophilic trapping steps.

References

  • CAS No : 129254-76-8 | Chemical Name : 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene. Pharmaffiliates.
  • 808 J. Chem. SOC. (B), 1967 - RSC Publishing. Royal Society of Chemistry.
  • Cinacalcet Impurities and Related Compound. Veeprho Pharmaceuticals.

Sources

Evaluating 13C NMR Prediction Strategies for Alkyl Chain Carbons in Trifluoromethyl Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and structural chemists, fluorinated aromatics represent a critical chemical space. The trifluoromethyl (–CF3) group is routinely installed to modulate lipophilicity, metabolic stability, and target binding. However, the strong electron-withdrawing nature of the –CF3 group complicates structural elucidation, particularly when assigning the ¹³C NMR chemical shifts of attached aliphatic chains.

This guide objectively compares the performance of leading ¹³C NMR prediction strategies—Empirical Additivity, Database-Driven Machine Learning, and Quantum Mechanics (DFT)—against the experimental ground truth for the butyl chain carbons (C1', C2', C3', C4') in 1-butyl-4-(trifluoromethyl)benzene .

The Mechanistic Challenge: Inductive Attenuation

To evaluate prediction software, we must first understand the physical causality dictating the chemical shifts. The ¹³C chemical shift is dominated by the paramagnetic shielding term, which is highly sensitive to the local electron density and orbital-to-orbital transitions[1].

In 1-butyl-4-(trifluoromethyl)benzene, the –CF3 group exerts a powerful inductive (–I) and mesomeric (–M) pull on the aromatic ring. While the ipso and ortho carbons of the ring are drastically affected, the effect on the sp³ carbons of the butyl chain attenuates rapidly through the σ-bond framework.

  • C1' (Benzylic Carbon): Experiences a slight deshielding effect due to the overall electron deficiency of the aromatic ring, shifting it slightly downfield compared to unsubstituted butylbenzene[2].

  • C2' to C4': These carbons are largely insulated from the –CF3 group's electronic perturbations. Their chemical shifts revert to standard aliphatic baseline values, driven primarily by local steric environments and heavy atom effects rather than long-range electronics[3].

Predictive models often fail by either over-propagating the inductive effect down the alkyl chain or failing to account for through-space field effects.

Attenuation CF3 CF3 Group Ar Aromatic Ring CF3->Ar -I, -M Pull C1 C1' Ar->C1 Deshielding C2 C2' C1->C2 Weak Pull C3 C3' C2->C3 Insulated C4 C4' C3->C4 No Effect

Electronic attenuation pathway of the CF3 group across the attached butyl chain.

Comparison of Prediction Strategies

We evaluated three distinct computational approaches against experimental 2D NMR data.

A. Empirical Additivity (e.g., ChemDraw / ChemNMR)

Empirical models use base values for structural fragments and add substituent increments.

  • Pros: Instantaneous results; low computational cost.

  • Cons: Often fails to capture non-linear, long-range electronic perturbations. It treats the –CF3 group's effect on the para-alkyl chain as a static constant, which can lead to errors at the C1' and C2' positions.

B. Database-Driven & Machine Learning (e.g., ACD/Labs)

These platforms utilize Hierarchical Orthogonal Space Environment (HOSE) codes and neural networks trained on massive datasets (e.g., >3.5 million ¹³C chemical shifts)[4]. Recent advancements in graph-machine models have pushed the Root Mean Square Error (RMSE) for benzenic compounds down to 0.6–0.9 ppm[5].

  • Pros: Highly accurate if similar fluorinated motifs exist in the training data; accounts for solvent effects.

  • Cons: Performance degrades sharply in entirely novel chemical spaces (so-called "database drop-off").

C. Quantum Mechanics (DFT / GIAO)

Density Functional Theory (DFT) using Gauge-Independent Atomic Orbitals (GIAO) calculates the exact magnetic shielding tensors from the molecular wavefunction[6].

  • Pros: First-principles accuracy; perfectly captures through-space and subtle inductive effects without relying on historical data.

  • Cons: Computationally expensive; requires conformational searching and empirical scaling to TMS.

Quantitative Data Comparison

The following table summarizes the ¹³C NMR chemical shifts for the butyl chain of 1-butyl-4-(trifluoromethyl)benzene. Experimental values are derived from high-resolution 1D/2D NMR workflows, establishing the ground truth.

Carbon PositionExperimental (Ground Truth)Empirical (ChemDraw)Database-Driven (ACD/Labs)Quantum Mechanical (DFT-GIAO)
C1' (Ar-CH2) 35.8 ppm34.5 ppm35.7 ppm36.1 ppm
C2' (-CH2-) 33.4 ppm33.0 ppm33.5 ppm33.8 ppm
C3' (-CH2-) 22.3 ppm22.5 ppm22.4 ppm21.9 ppm
C4' (-CH3) 13.8 ppm14.1 ppm13.8 ppm14.2 ppm

Data Interpretation: The Database-Driven approach (ACD/Labs) provided the tightest alignment with the experimental ground truth, likely due to the robust representation of alkylbenzenes in its training set[4]. The Empirical method under-predicted the deshielding at C1', failing to fully account for the para-CF3 influence. DFT provided excellent relative spacing but required linear scaling to correct a slight systematic downfield bias[6].

Validated Experimental & Computational Workflows

To ensure scientific integrity, chemical shift assignments must be treated as a self-validating system. A 1D ¹³C spectrum alone is insufficient to definitively differentiate C2' from C1' without connectivity proofs.

Workflow cluster_exp Experimental Ground Truth cluster_comp In Silico Prediction Compound 1-Butyl-4-(trifluoromethyl)benzene NMR1D 1D 13C NMR (Shift Acquisition) Compound->NMR1D NMR2D 2D HSQC & HMBC (Connectivity Proof) Compound->NMR2D Empirical Empirical Additivity Compound->Empirical Database HOSE + Neural Net Compound->Database DFT DFT / GIAO Compound->DFT Compare Data Alignment & Error Analysis (RMSE Calculation) NMR1D->Compare NMR2D->Compare Empirical->Compare Database->Compare DFT->Compare Final Validated 13C Assignments Compare->Final

Orthogonal workflow combining 2D NMR connectivity with multi-modal in silico prediction.

Protocol A: Experimental NMR Acquisition (Self-Validating Ground Truth)
  • Sample Preparation: Dissolve 15-20 mg of 1-butyl-4-(trifluoromethyl)benzene in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • 1D ¹³C Acquisition: Acquire the spectrum at 100 MHz (or higher) using a standard proton-decoupled pulse sequence (zgpg30). Ensure a sufficient relaxation delay (D1 ≥ 2s) to capture the unprotonated ipso carbons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run to correlate the ¹H signals of the butyl chain to their directly attached ¹³C carbons. This definitively separates the CH₃ (C4') from the CH₂ groups (C1', C2', C3').

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Run to trace 2- and 3-bond couplings. Crucial Step: Look for the cross-peak between the aromatic ortho-protons and the C1' carbon to unambiguously anchor the start of the alkyl chain.

Protocol B: Database-Driven Prediction (ACD/Labs)
  • Structure Input: Import the exact chemical structure (via SMILES or molfile) into the ACD/Labs NMR Predictor interface.

  • Parameter Definition: Set the solvent to CDCl₃ and the base frequency to match the experimental setup (e.g., 100 MHz for ¹³C).

  • Algorithm Execution: Run the prediction using the dual-algorithm setting (HOSE code + Neural Network) to ensure the system cross-references its >3.5 million shift database[4].

  • Verification: Review the generated reliability scores. A score >95% indicates the local chemical space (fluorinated alkylbenzenes) is heavily populated in the training set.

Protocol C: Quantum Mechanical Prediction (DFT)
  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to identify the lowest energy conformers of the butyl chain.

  • Geometry Optimization: Optimize the lowest energy conformer using Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory.

  • NMR Shielding Calculation: Apply the GIAO (Gauge-Independent Atomic Orbital) method on the optimized geometry[6]. Use the PCM (Polarizable Continuum Model) to simulate the CDCl₃ solvent environment.

  • Scaling: Convert the calculated isotropic shielding tensors (σ) to chemical shifts (δ) using a pre-calculated TMS reference standard at the exact same level of theory (δ = σ_TMS - σ_calc).

Conclusion

For routine assignment of alkyl chain carbons in trifluoromethyl benzenes, Database-Driven predictors (like ACD/Labs) offer the best balance of speed and accuracy, successfully capturing the subtle deshielding at C1' without over-propagating the effect to C4'. However, for entirely novel fluorinated scaffolds where database drop-off occurs, DFT-GIAO remains the gold standard for in silico prediction. Regardless of the software used, computational predictions must always be anchored by a self-validating experimental workflow utilizing 2D HSQC and HMBC correlations.

References

  • Title: NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs Source: acdlabs.com URL:[Link]

  • Title: Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Source: mdpi.com URL:[Link]

  • Title: Quantitative Prediction of 13C NMR Chemical Shifts Source: ovid.com URL:[Link]

  • Title: Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory Source: rsc.org URL:[Link]

  • Title: 2 - The Royal Society of Chemistry (Butylbenzene Experimental Data) Source: rsc.org URL:[Link]

  • Title: Chemical Shifts: Carbon - Organic Chemistry at CU Boulder Source: orgchemboulder.com URL:[Link]

Sources

Safety Operating Guide

Navigating the Unseen Shield: A Guide to Personal Protective Equipment for 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and complex organic synthesis, the ability to handle reactive intermediates with confidence and safety is paramount. 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene, a compound characterized by its brominated alkyl chain and an electron-withdrawing trifluoromethyl group, presents a unique set of handling challenges. This guide, developed for the discerning researcher, scientist, and drug development professional, moves beyond a simple checklist to provide a deep, scientifically-grounded framework for personal protective equipment (PPE) selection and use. Our objective is to instill a culture of safety that is both rigorous and intuitive, ensuring that your focus remains on innovation, not on avoidable risks.

The Chemical Profile: Understanding the "Why" Behind the "What"

The primary routes of exposure are inhalation of vapors, skin contact, and eye contact.[2][3] Brominated organic compounds can be corrosive and toxic, and their effects can range from acute irritation to more severe long-term health consequences.[1] Similarly, trifluoromethylated compounds warrant careful handling due to their potential for biological activity and persistence.[2] Therefore, our PPE ensemble is designed to create a comprehensive barrier against these exposure routes.

The Essential Armor: Selecting and Using Your PPE

The selection of appropriate PPE is a critical control measure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the chemical's anticipated properties.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] The combination of goggles and a face shield provides maximum protection against splashes and vapors, which can cause severe eye irritation or damage.[4]
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene), and a flame-retardant lab coat.Gloves: Nitrile gloves offer good resistance to a range of solvents and chemicals.[5] For prolonged or immersive contact, consider double-gloving or using thicker neoprene gloves.[6] Always inspect gloves for pinholes or degradation before use.[7] Lab Coat: A flame-retardant lab coat protects against splashes and potential ignition sources.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.To be used when handling the compound outside of a certified chemical fume hood, or if there is a risk of aerosol or vapor generation.[2][3] The selection of the appropriate cartridge should be based on a formal risk assessment.

Operational Plan: A Step-by-Step Protocol for Safety

Adherence to a strict operational protocol is as crucial as the PPE itself. The following steps provide a clear, repeatable workflow for handling this compound.

Donning PPE: The Order of Operations

G A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Eye and Face Protection B->C D 4. Gloves C->D

Caption: Sequential process for donning PPE.

  • Lab Coat: Fasten completely to protect your clothing and skin.

  • Respirator: If your risk assessment indicates the need for respiratory protection, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield for maximum protection.

  • Gloves: Don your selected chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: Preventing Cross-Contamination

G A 1. Gloves B 2. Face Shield and Goggles A->B C 3. Lab Coat B->C D 4. Respirator (if used) C->D

Caption: Sequential process for doffing PPE.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surfaces.

  • Lab Coat: Remove by rolling it inside out, containing any potential contamination.

  • Respirator: If used, remove it last to protect your respiratory system until you have left the work area.

Disposal Plan: Managing Halogenated Waste

All materials that come into contact with this compound, including gloves, disposable lab coats, and contaminated lab supplies, must be treated as hazardous waste.[1]

Waste Segregation and Collection:

  • Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.[1]

  • Liquid Waste: Unused or waste solutions containing the compound should be collected in a separate, sealed, and properly labeled container for halogenated organic liquid waste.[1]

  • Neutralization: For minor spills, a solution of sodium thiosulfate or sodium bisulfite can be used to neutralize the brominated compound before absorption and collection.[8][9]

Always adhere to your institution's specific hazardous waste disposal procedures and local regulations.

By integrating these scientifically-backed PPE practices and operational protocols into your daily laboratory workflow, you can handle this compound with the highest degree of safety and confidence. This commitment to a robust safety culture is the foundation upon which groundbreaking research is built.

References

  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Unknown Source. GLOVE SELECTION CHART.
  • Eskosafety. Esko Glove Chemical Resistance Chart.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. 2025.
  • Environmental Health and Safety. OSHA Glove Selection Chart.
  • Benchchem. Personal protective equipment for handling N-(trifluoromethylthio)saccharin. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM-4U4UxKpHUCoEE-hNrKyPvXMadGW5Gza9fFikYLMyARGHostBkUxf-uDu12kT_yJ9J5FRRVEVz0QM6y3r5H3Sq-DebkULrpqPyp_ispKKQKXE1mJnx27l11lyZSh3DUisw-d4Io75nK950tGLR6LcF-ubfYodanbVGl2gO6txt_t0A4oivVpPjURpOniwY2TEz_cebt7jvuXYFF11DNfNIWVPbekvw==]([Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.